Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
Description
BenchChem offers high-quality Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNSAJGXLKYTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726237 | |
| Record name | Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76629-17-9 | |
| Record name | Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a pivotal chemical intermediate, primarily recognized for its indispensable role in the pharmaceutical industry. As a key building block, its molecular structure, centered around a 2-aminothiazole core, is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs), most notably advanced-generation cephalosporin antibiotics. This guide offers a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals. It details the compound's core physicochemical properties, provides an in-depth look at its classical synthesis via the Hantzsch reaction, outlines protocols for its analytical characterization, and explores its significant applications in modern medicine. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding of this high-value compound.
Core Physicochemical Properties
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is an off-white to light yellow crystalline solid.[1] The hydrochloride salt form enhances the compound's stability and handling properties compared to its free base. The presence of the 2-aminothiazole moiety is crucial for its utility as a synthon, providing a reactive site for further molecular elaboration.
The fundamental properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Weight | 222.69 g/mol | |
| Molecular Formula | C₇H₁₁ClN₂O₂S | |
| CAS Number | 76629-17-9 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | Room Temperature | [1] |
| Common Synonyms | Ethyl (2-Amino-1,3-thiazol-4-yl)acetate HCl |
It is important to distinguish this compound from its free base, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS: 53266-94-7), which has a molecular weight of 186.23 g/mol and a different set of physical properties, such as a melting point of 92-96 °C.[2][3]
Synthesis and Mechanistic Insights
The most established and industrially relevant method for producing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction provides a direct and efficient pathway to the target molecule from commercially available starting materials.
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow of the Hantzsch synthesis to produce the target compound.
Experimental Protocol: Hantzsch Synthesis
This protocol describes the synthesis of the title compound by reacting thiourea with ethyl 4-chloroacetoacetate.
Reagents and Equipment:
-
Thiourea
-
Ethyl 4-chloroacetoacetate
-
Ethanol (95% or absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
-
Crystallization dish
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1 equivalent) in 200 mL of ethanol. Stir until a homogenous solution is formed.
-
Expertise & Experience: Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for the required reflux temperature. Using a molar equivalent of thiourea ensures complete reaction without wasteful excess.
-
-
Addition of α-Halo Ketone: To the stirring solution, add ethyl 4-chloroacetoacetate (1 equivalent) dropwise at room temperature. An initial exothermic reaction may be observed.
-
Reaction under Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Trustworthiness: Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration, driving the reaction to completion. TLC allows for visual confirmation that the starting materials have been consumed.
-
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour. The product, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, will precipitate as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials or soluble impurities.
-
Causality: Diethyl ether is chosen as a wash solvent due to the product's poor solubility in it, whereas many organic impurities are soluble. This allows for effective purification without significant product loss.
-
-
Drying: Dry the purified white to off-white solid under vacuum to obtain the final product. The hydrochloride salt is formed in situ from the elimination of HCl during the cyclization process.
Analytical Characterization for Quality Assurance
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed. This self-validating system is critical for its use in further synthetic steps, especially in a GMP (Good Manufacturing Practice) environment.
Protocol: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is the primary method for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Expertise & Experience: DMSO-d₆ is an excellent choice as it can dissolve the polar hydrochloride salt and its residual water peak does not interfere with key signals. The acidic and amine protons are also readily observable in this solvent.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Interpretation (Expected Signals):
-
~1.2 ppm (triplet, 3H): Protons of the methyl (-CH₃) group of the ethyl ester, split by the adjacent methylene group.
-
~3.5 ppm (singlet, 2H): Protons of the methylene (-CH₂-) group connecting the thiazole ring to the carbonyl group.
-
~4.1 ppm (quartet, 2H): Protons of the methylene (-O-CH₂-) group of the ethyl ester, split by the adjacent methyl group.
-
~6.5 ppm (singlet, 1H): The lone proton on the C5 position of the thiazole ring, a key diagnostic signal confirming ring formation.
-
~7.2 ppm (broad singlet, 2H): The exchangeable protons of the primary amine (-NH₂) group.
-
~9.0-10.0 ppm (broad singlet, 1H): The proton associated with the hydrochloride, likely on one of the thiazole nitrogens.
-
Other essential analytical techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation (186.23 m/z).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically aiming for >98%.
Applications in Drug Discovery and Development
The value of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride lies in its role as a versatile intermediate for constructing more complex molecules.[2] The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active agents.[6]
Key Therapeutic Areas
Caption: Major applications stemming from the core compound in drug development.
-
Cephalosporin Antibiotics: This is the most significant application. The compound serves as the precursor for the 2-aminothiazole acetic acid side chain attached to the 7-aminocephalosporanic acid (7-ACA) core of third and fourth-generation cephalosporins (e.g., Cefixime, Cefotaxime).[4][7] This side chain is crucial for conferring broad-spectrum antibacterial activity and resistance to β-lactamase enzymes.
-
Antitrypanosomal and Penicillin Derivatives: It is a documented reagent used in the synthesis of novel penicillin derivatives and agents targeting trypanosomal infections.[1]
-
Oncology and Anti-inflammatory Agents: The broader 2-aminothiazole scaffold is a cornerstone in the development of various targeted therapies, including kinase inhibitors for cancer treatment and compounds with anti-inflammatory properties.[6][8] The title compound is a valuable starting point for creating libraries of such derivatives for screening.
Conclusion
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is more than a chemical with a specific molecular weight; it is a gateway molecule for pharmaceutical innovation. Its robust and scalable synthesis, combined with the chemical versatility of its functional groups, has cemented its importance in the drug development pipeline. A thorough understanding of its properties, synthesis, and characterization is fundamental for any scientist or researcher working on the synthesis of aminothiazole-containing therapeutics.
References
- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]
-
Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
-
Pharmaffiliates. CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate. [Link]
-
PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. [Link]
-
PW Consulting. Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Market. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
Sources
- 1. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE | 76629-17-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Global Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
Foreword: A Note on This Guide
For drug development professionals and researchers, a precise understanding of a starting material's physical properties is not merely academic; it is the bedrock of reproducible, scalable, and successful synthesis. This guide is dedicated to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (CAS No. 76629-17-9), a pivotal intermediate in medicinal chemistry. In synthesizing this document, it became apparent that while the parent compound, the free base, is well-characterized, specific experimental data for its hydrochloride salt is less prevalent in publicly accessible literature.
Therefore, this guide adopts a dual approach rooted in practical laboratory science. We will present the established data for the free base as a crucial reference point. For the hydrochloride salt, we will combine available data with expert-driven predictions based on fundamental chemical principles. More importantly, we will detail the rigorous, self-validating experimental protocols required to characterize this compound in your own laboratory, empowering you to generate and confirm these critical parameters firsthand. This document is structured not as a rigid report, but as a logical workflow that mirrors the process of scientific inquiry and validation.
Introduction: The Significance of a Thiazole Building Block
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride belongs to the thiazole class of heterocyclic compounds. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1] This specific ethyl ester is a crucial starting material, particularly in the synthesis of advanced antibiotic and antitrypanosomal agents. Its hydrochloride salt form is often preferred in a laboratory setting for its enhanced stability and improved handling characteristics compared to the free base.
The conversion of this intermediate into a final active pharmaceutical ingredient (API) requires precise control over reaction conditions. This control is impossible without a foundational knowledge of its physical properties, which dictate everything from solvent selection and reaction temperature to purification strategy and storage protocols.
Below is the chemical structure of the target compound, illustrating the key functional groups that define its properties.
Caption: Chemical structure of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
Core Physical and Chemical Properties
Quantitative data is best presented for direct comparison. The following table summarizes the key identifiers and physical properties. Note the distinction between the target hydrochloride salt and its corresponding free base, which is provided as an essential reference.
| Property | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Free Base) |
| CAS Number | 76629-17-9 | 53266-94-7 |
| Molecular Formula | C₇H₁₁ClN₂O₂S | C₇H₁₀N₂O₂S |
| Molecular Weight | 222.69 g/mol | 186.23 g/mol |
| Appearance | Off-white to light yellow solid | Light yellow to brown crystalline powder |
| Melting Point | Data not available in cited literature; expected to be significantly higher than the free base. | 92-96 °C |
| Solubility | Expected to be soluble in polar solvents (water, methanol, DMSO); sparingly soluble in non-polar solvents. | Data not available in cited literature. |
| Storage Conditions | 2-8°C, in a dark place, under inert atmosphere | 2-8°C |
Experimental Protocols for Physical Property Determination
As a Senior Application Scientist, my emphasis is not just on the data, but on the integrity of the methods used to obtain it. The following protocols are designed as self-validating systems, where consistency across different measurements provides confidence in the material's identity and purity.
Melting Point Determination: A First Line of Purity Assessment
The melting point is a rapid and powerful indicator of purity. Impurities typically depress and broaden the melting range. For a hydrochloride salt, a sharp melting point is a strong confirmation of its identity.
Methodology:
-
Sample Preparation: Finely powder a small amount of the sample. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Apparatus: Utilize a digital melting point apparatus (e.g., an Electrothermal IA 9000 series).[2]
-
Measurement:
-
Place the capillary tube in the apparatus.
-
Set a rapid heating ramp (10-20 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound should have a sharp melting range of 1-2 °C.
Causality Insight: A slow heating ramp near the melting point is critical. It ensures that the heat transfer from the block to the sample is uniform and that the recorded temperature accurately reflects the sample's true temperature, preventing erroneously high or broad readings.
Solubility Profiling: The Key to Process Development
Understanding a compound's solubility is paramount for selecting appropriate solvents for reactions, extractions, and chromatographic purification. As a salt, the hydrochloride form is expected to be significantly more soluble in polar protic solvents than its free base.
Methodology:
-
Solvent Selection: Prepare a panel of representative solvents (e.g., Water, Methanol, Ethanol, Isopropanol, DMSO, Ethyl Acetate, Dichloromethane, Toluene).
-
Procedure (Qualitative):
-
To a series of small, labeled vials, add approximately 10 mg of the compound.
-
Add the first solvent dropwise, vortexing after each addition, up to a volume of 1 mL.
-
Observe and record the dissolution.
-
-
Classification:
-
Very Soluble: Dissolves in < 0.1 mL.
-
Soluble: Dissolves in 0.1 - 1.0 mL.
-
Sparingly Soluble: Partial dissolution in 1.0 mL.
-
Insoluble: No visible dissolution in 1.0 mL.
-
Causality Insight: This profile directly informs process chemistry. For instance, finding high solubility in water but low solubility in ethyl acetate would suggest a classic aqueous workup procedure where the product is retained in the aqueous layer while non-polar impurities are extracted into the organic phase.[2]
Caption: A self-validating workflow for the physical and spectral characterization of the compound.
Spectroscopic and Analytical Characterization
While physical properties provide a macroscopic view, spectroscopic techniques offer confirmation at the molecular level. For a researcher confirming the identity of a newly synthesized or purchased batch, these spectral fingerprints are non-negotiable.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule.
-
Expected Observation: The analysis should reveal a prominent peak corresponding to the mass of the protonated free base [M+H]⁺.
-
Calculation: C₇H₁₀N₂O₂S (free base) = 186.05 amu.
-
Expected m/z: 187.06. The presence of this ion confirms the core molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in the molecule, confirming its precise structure. The hydrochloride salt is typically analyzed in a solvent like DMSO-d₆.
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
~1.2 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent -CH₂- group.
-
~4.1 ppm (quartet, 2H): The -O-CH₂- protons of the ethyl group, split by the adjacent -CH₃ group.
-
~3.6 ppm (singlet, 2H): The methylene protons (-CH₂-) attached to the thiazole ring.
-
~6.5 ppm (singlet, 1H): The proton on the thiazole ring.
-
~7.2 ppm (broad singlet, 2H): The protons of the amino (-NH₂) group. Due to the hydrochloride salt formation and proton exchange, this signal may be broader and its chemical shift can vary.
-
~9.0-10.0 ppm (very broad singlet, 1H): The proton from HCl associated with the thiazole nitrogen or the amino group, often exchanging rapidly.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
3300-3100 cm⁻¹ (broad): N-H stretching vibrations of the primary amine, likely broadened due to hydrogen bonding and salt formation.
-
~1735 cm⁻¹ (strong): C=O stretching of the ester group. This is a very characteristic and strong peak.
-
~1640 cm⁻¹: C=N stretching within the thiazole ring.
-
~1550 cm⁻¹: N-H bending vibration.
-
~1200 cm⁻¹: C-O stretching of the ester.
-
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark location is recommended to prevent potential degradation from air, moisture, or light.
-
Safety: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
References
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. Available at: [Link]
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available at: [Link]
- Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.
Sources
Navigating the Solubility Landscape of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the developability and bioavailability of active pharmaceutical ingredients (APIs). This in-depth technical guide focuses on Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, a key intermediate in the synthesis of various therapeutic agents. In the absence of extensive publicly available solubility data for this specific compound, this guide provides a comprehensive framework for its characterization. We will delve into the theoretical underpinnings of solubility for organic salts, present detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, and explore computational approaches for solubility prediction. This document is designed to empower researchers with the knowledge and methodologies to thoroughly assess the solubility profile of this and other similar molecules, ensuring a solid foundation for formulation development and preclinical studies.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage failures. A comprehensive understanding of a compound's solubility is paramount as it directly impacts dissolution rate, and consequently, absorption and bioavailability. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (Figure 1) is a vital building block in medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics and other therapeutic agents. Its hydrochloride salt form is intended to enhance aqueous solubility compared to the free base. However, a quantitative understanding of its solubility in various solvent systems and across a range of temperatures is essential for robust process chemistry and formulation design.
Figure 1: Chemical Structure of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
Caption: Structure of the title compound.
This guide will equip the reader with the necessary tools to either generate this critical data or make informed predictions, thereby mitigating risks in the drug development pipeline.
Theoretical Framework: Understanding the Solubility of an Amino Ester Hydrochloride Salt
The solubility of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is governed by a complex interplay of its molecular structure and the properties of the solvent. As a salt of a weak base (the aminothiazole moiety) and a strong acid (hydrochloric acid), its aqueous solubility is expected to be significantly higher than that of the corresponding free base. This is a common strategy in pharmaceutical development to improve the dissolution of basic drugs[1].
The overall solubility is influenced by several factors:
-
Lattice Energy: The strength of the ionic interactions in the crystal lattice must be overcome by the energy of solvation.
-
Solvation Energy: This is the energy released when the ions are surrounded by solvent molecules. For polar solvents like water, this involves strong ion-dipole interactions.
-
The "Like Dissolves Like" Principle: Polar functional groups, such as the ester, the amino group, and the thiazole ring, contribute to the compound's polarity, favoring solubility in polar solvents. Conversely, the ethyl group introduces some nonpolar character.
-
pH of the Medium: In aqueous solutions, the pH will influence the ionization state of the amino group. As a hydrochloride salt, the compound will be fully protonated in neutral and acidic media.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature.
While precise, publicly available quantitative solubility data for this specific compound is scarce, general solubility rules for organic salts can provide a qualitative prediction. Chloride salts are generally soluble in water[2]. The presence of polar functional groups further supports its likely solubility in polar protic solvents like water, methanol, and ethanol, and potentially in polar aprotic solvents like acetonitrile.
A Practical Guide to Determining Solubility
Given the absence of a comprehensive public dataset, this section provides detailed, industry-standard protocols for determining the solubility of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
Thermodynamic Solubility: The Gold Standard Shake-Flask Method
The shake-flask method is considered the definitive technique for measuring thermodynamic (or equilibrium) solubility. It determines the concentration of a saturated solution in equilibrium with the solid drug.
Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride into a series of clear glass vials. "Excess" should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired solvent (e.g., purified water, methanol, ethanol, isopropanol, acetone, acetonitrile) to each vial.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Causality Behind Experimental Choices:
-
Extended Equilibration Time: This is crucial to ensure that the system has reached a true thermodynamic equilibrium, providing a reliable measure of solubility.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
-
Filtration: This step is essential to separate the saturated solution from any undissolved solid, which would otherwise lead to an overestimation of solubility.
Kinetic Solubility: High-Throughput Screening with Nephelometry
In early drug discovery, where compound availability is often limited, kinetic solubility assays provide a rapid assessment. These methods measure the concentration at which a compound, introduced from a concentrated organic stock solution (e.g., DMSO), precipitates in an aqueous buffer.
Experimental Protocol: Nephelometric Turbidity Assay
-
Preparation:
-
Prepare a high-concentration stock solution of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride in dimethyl sulfoxide (DMSO).
-
In a 96- or 384-well microplate, perform serial dilutions of the stock solution with DMSO.
-
-
Precipitation Induction:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells containing the DMSO dilutions.
-
Mix the plate thoroughly.
-
-
Turbidity Measurement:
-
Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles[5].
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank.
-
Caption: Workflow for thermodynamic solubility determination.
Data Presentation and Interpretation
Table 1: Predicted Qualitative Solubility of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble | Hydrochloride salt, polar functional groups |
| Methanol | Soluble | Polar protic solvent, "like dissolves like" | |
| Ethanol | Soluble | Polar protic solvent, "like dissolves like" | |
| Polar Aprotic | Acetonitrile | Moderately Soluble | Polar nature, but lacks H-bond donation |
| Acetone | Sparingly Soluble | Lower polarity compared to alcohols | |
| Nonpolar | Toluene | Insoluble | "Like dissolves like" principle |
| Hexane | Insoluble | "Like dissolves like" principle |
Table 2: Hypothetical Thermodynamic Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| Water | 37 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational models can provide valuable initial estimates of solubility.
-
Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to predict properties like solubility. A QSPR model could be developed using a dataset of structurally similar thiazole derivatives with known solubilities[6].
-
Hansen Solubility Parameters (HSP): This method characterizes a solute and a solvent by three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solute is likely to dissolve in a solvent with similar HSP values.
Conclusion and Future Directions
A thorough understanding of the solubility of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is indispensable for its successful application in pharmaceutical development. This guide has provided a comprehensive framework for approaching this challenge in the absence of extensive public data. By combining theoretical principles with robust experimental methodologies and leveraging computational tools, researchers can confidently characterize the solubility profile of this important molecule. The next logical steps would be to perform the detailed experimental work outlined herein to generate a comprehensive, quantitative dataset. This will enable the development of a robust, manufacturable, and bioavailable drug product.
References
-
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
-
Hassan, S. S. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5645. [Link]
-
Skrdla, P. J. (2021). Estimating the maximal solubility advantage of drug salts. International journal of pharmaceutics, 595, 120228. [Link]
-
Chemistry LibreTexts. (2023). Solubility Rules. [Link]
-
Katritzky, A. R., et al. (2010). Quantitative Structure–Property Relationship Modeling of Diverse Materials Properties. Chemical Reviews, 110(10), 5865-5985. [Link]
-
JRC Publications Repository. (2014). Solubility Determination of Chemicals by Nephelometry. [Link]
-
BMG LABTECH. (2019). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Hou, T. J., et al. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(10), 2110-2121. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
Emerald Cloud Lab. ExperimentNephelometryKinetics Documentation. [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. enamine.net [enamine.net]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Hazards of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Contextualizing a Key Pharmaceutical Intermediate
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a pivotal intermediate in the synthesis of a range of pharmaceuticals, most notably in the production of third-generation cephalosporin antibiotics.[1] Its molecular structure, featuring a reactive aminothiazole ring, is instrumental in building the side chains that confer potent antibacterial activity to these life-saving drugs.[2][3] However, the very features that make this compound a valuable synthon also present a unique set of safety and handling challenges. This guide provides an in-depth technical overview of the safety and hazards associated with Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, offering insights into its toxicological profile, practical guidance for safe handling and analysis, and a framework for risk mitigation in both research and development settings.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is the foundation of a robust safety assessment.
| Property | Value | Source(s) |
| Chemical Name | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride | |
| CAS Number | 76629-17-9 | |
| Molecular Formula | C₇H₁₁ClN₂O₂S | |
| Molecular Weight | 222.69 g/mol | |
| Appearance | Off-white to light yellow or light beige crystalline powder | [4] |
| Melting Point | Approximately 152°C | [5] |
| Solubility | Information not widely available, but likely soluble in water and polar organic solvents. | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Storage under a nitrogen blanket is recommended. | [4] |
Hazard Identification and Toxicological Profile
While comprehensive toxicological data for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is not publicly available, a consistent hazard profile emerges from Safety Data Sheets (SDS) and databases. The primary hazards are associated with its irritant properties.
GHS Classification and Hazard Statements
The compound is consistently classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mechanistic Insights into Irritancy
The irritant nature of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride likely stems from the reactivity of the aminothiazole ring. Thiazole and its derivatives are known to be reactive heterocyclic compounds.[6] The electron-rich nature of the ring and the presence of the amino group can make the molecule susceptible to interactions with biological macromolecules, such as proteins in the skin, eyes, and respiratory tract. This can trigger inflammatory responses, leading to the observed irritation. While the exact mechanism has not been elucidated for this specific compound, it is a prudent assumption for risk assessment.
Broader Toxicological Considerations for Aminothiazoles
The broader class of aminothiazole-containing compounds has been studied for a range of biological activities, including cytotoxic effects against cancer cell lines.[2][7][8] While these studies are aimed at therapeutic applications, they underscore the potential for biological activity that necessitates careful handling. Some aminothiazole derivatives have been investigated for their potential to cause sensitization, an immunological response to a substance that can lead to allergic reactions upon subsequent exposure.[9] Although not specifically classified as a sensitizer, the potential for sensitization should be considered when handling this compound, especially with repeated exposure.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
Engineering Controls
-
Ventilation: All handling of the solid material should be conducted in a well-ventilated area. For weighing and transferring powders, a chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation exposure.
-
Containment: For larger scale operations or when the potential for dust generation is high, closed systems or glove boxes should be considered.[10][11]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[4]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) should be worn. It is crucial to check the glove manufacturer's specifications for breakthrough time and permeation data.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Emergency Procedures
In the event of an exposure or spill, rapid and appropriate action is crucial.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow emergency response protocols.
Disposal Considerations
Waste generated from the use of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride should be treated as hazardous chemical waste. It should be disposed of through a licensed chemical waste disposal company. Do not dispose of it down the drain or in regular trash.
Conclusion: A Framework for Proactive Safety
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a valuable chemical intermediate with a well-defined, though not fully characterized, hazard profile. Its primary risks are associated with its irritant properties, which can be effectively managed through a combination of engineering controls, appropriate personal protective equipment, and diligent safe handling practices. For researchers and drug development professionals, a proactive approach to safety is paramount. This includes not only adhering to established safety protocols but also actively seeking to better understand the compound's stability and reactivity through studies such as forced degradation. By integrating a comprehensive understanding of the hazards with robust analytical and handling protocols, this important building block can be used safely and effectively in the advancement of pharmaceutical science.
References
-
Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available from: [Link]
-
Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(9), 2115-2143. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link]
-
G. C. I. (2019, May 13). The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. ResearchGate. Available from: [Link]
-
Singh, P., & Kaur, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4877. Available from: [Link]
-
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available from: [Link]
-
MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Available from: [Link]
-
Pharmaceutical Technology. (2009, February 1). High-Potency APIs: Containment and Handling Issues. Available from: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available from: [Link]
-
Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Royal Society of Chemistry. (2016). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 6(10), 8345-8352. Available from: [Link]
-
International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Available from: [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Available from: [Link]
-
ResearchGate. (n.d.). (PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]
-
National Institutes of Health. (n.d.). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available from: [Link]
-
BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. Available from: [Link]
-
ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available from: [Link]
-
Wankhede, S. B., et al. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. International Journal of PharmTech Research, 5(1), 246-253. Available from: [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 446-455. Available from: [Link]
-
University of Cape Town. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2021). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available from: [Link]
- Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. ijtsrd, 5(6), 250-259. Available from: [Link]
-
ScienceOpen. (2024, July 1). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Available from: [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies, 6(11), 903-912. Available from: [Link]
-
PubMed Central. (2019, May 13). The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. Available from: [Link]
- Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
PubMed. (2015, November 11). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. Available from: [Link]
-
MDPI. (2023, November 29). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available from: [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Available from: [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals. Available from: [Link]
-
PubMed Central. (n.d.). Evaluation of potential eye or skin irritation/corrosion in rabbit exposed to TiO2 photocatalyst (GST). Available from: [Link]
-
BioPharm International. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. pharmtech.com [pharmtech.com]
- 11. bioprocessintl.com [bioprocessintl.com]
A Researcher's Guide to Sourcing Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride: From Qualification to Final Product
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for sourcing Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (CAS No: 76629-17-9), a critical intermediate in the synthesis of advanced pharmaceuticals. The quality and purity of this starting material are paramount, directly impacting the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This document moves beyond a simple list of suppliers to offer a robust methodology for supplier qualification, analytical verification, and supply chain management.
The Strategic Importance of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a versatile chemical building block.[1] Its aminothiazole core is a key structural motif in a variety of bioactive molecules, making it an indispensable intermediate in the development of antimicrobial and anti-inflammatory agents.[1] Most notably, it serves as a crucial side-chain precursor in the synthesis of several third-generation cephalosporin antibiotics.[2][3] These antibiotics are vital in treating a wide range of bacterial infections, including those caused by resistant organisms.[3][4]
Given its role in producing life-saving medicines, the procurement of this intermediate is a process governed by stringent quality control. The presence of impurities—arising from the synthesis route or degradation—can lead to downstream reaction failures, compromised API purity, and potential safety concerns in the final drug product. Therefore, selecting a supplier is not merely a transactional decision but a critical step in risk management and quality assurance.
A Multi-Tiered Framework for Supplier Qualification
A systematic approach to supplier evaluation is essential to ensure a stable supply of high-quality material. This process can be visualized as a multi-layered qualification funnel, where potential suppliers are vetted through progressively rigorous stages.
Caption: Supplier Qualification Workflow.
Tier 1: The Documentation Audit
The first step involves a thorough review of the supplier's standard documentation. Every potential supplier must provide, at a minimum:
-
Certificate of Analysis (CoA): This is the most critical document. It should detail the specific tests performed on a particular batch, the methods used, the acceptance criteria (specifications), and the actual results. Many reputable suppliers make CoAs readily available for their products.
-
Safety Data Sheet (SDS): This provides essential information on handling, storage, and emergency procedures.
-
Product Specification Sheet: This document outlines the guaranteed quality parameters for the product, independent of any single batch.
Causality: The documentation audit is a low-cost, high-efficiency screening tool. Inconsistencies, missing data, or specifications that do not meet your project's requirements are immediate red flags, preventing the investment of time and resources in further analytical work.
Tier 2: Deconstructing the Certificate of Analysis
The CoA is a window into the supplier's quality control capabilities. A researcher must not only look at the final purity value but understand the data behind it.
| Parameter | Typical Method | Importance & What to Look For |
| Appearance | Visual | Should be an off-white to light yellow solid.[5] Significant color deviation may indicate impurities or degradation. |
| Identification | FTIR / ¹H-NMR | Confirms the molecular structure matches that of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride. The data should be consistent with reference spectra. |
| Assay / Purity | HPLC / Titration | Typically specified as >98%. High-Performance Liquid Chromatography (HPLC) is preferred as it also reveals the impurity profile (number and relative area of impurity peaks). |
| Water Content | Karl Fischer (KF) | The hydrochloride salt is hygroscopic. High water content can affect reaction stoichiometry and promote degradation. A low, controlled value is desirable. |
| Residual Solvents | GC-HS | Solvents used in the final crystallization step can remain. Limits for residual solvents are strictly regulated by guidelines like ICH Q3C.[6] |
| Sulphated Ash | Gravimetry | Measures the amount of inorganic impurities. A low value (e.g., <0.1%) indicates minimal inorganic contamination.[7] |
Trustworthiness: A comprehensive CoA from a supplier demonstrates a mature quality control system.[8] Suppliers who readily provide detailed CoAs for specific batches show transparency and confidence in their product.
Tier 3: Quality Systems and Regulatory Compliance
For drug development applications, particularly for materials used in late-stage clinical trials or commercial production, the supplier's adherence to established quality management systems is non-negotiable.
-
Good Manufacturing Practice (GMP): GMP guidelines ensure that products are consistently produced and controlled according to quality standards.[9][10] For API intermediates, the stringency of GMP should increase as the process moves toward the final steps.[11] A supplier operating under GMP provides a high level of assurance regarding traceability, change control, and documentation.[11][12]
-
ISO 9001 Certification: This indicates the supplier has a documented and audited quality management system, which is a strong foundation for GMP compliance.
Expertise: While a research-grade supplier might provide high-purity material, a GMP-compliant supplier provides a system of quality that guarantees consistency from batch to batch, which is critical for reproducible manufacturing.[13]
Independent Verification: An Essential Protocol
Trust, but verify. Upon receiving a sample from a promising supplier, it is crucial to perform independent analysis to confirm the data reported on the CoA.
Step-by-Step In-House Verification Workflow
-
Documentation: Log the supplier, product name, batch number, and date of receipt. Store the material according to the supplier's recommendations (typically in a dark, inert atmosphere at 2-8°C).
-
Solubility Test: Confirm solubility in appropriate solvents (e.g., DMSO, Methanol) as a preliminary check.
-
Identity Confirmation (FTIR):
-
Acquire an Infrared spectrum of the sample using a KBr pellet or ATR accessory.
-
Compare the fingerprint region (1500-600 cm⁻¹) against a trusted reference standard or library spectrum. Key peaks for the aminothiazole and ester functionalities should be present.
-
-
Purity Analysis (HPLC):
-
Mobile Phase: Prepare an appropriate mobile phase, often a gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or a phosphate buffer).
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detection at a wavelength where the chromophore absorbs, typically around 254 nm or 280 nm.
-
Sample Prep: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase A) to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a standard volume (e.g., 10 µL).
-
Analysis: Calculate the area percent of the main peak. The result should be ≥98% and align with the CoA. Scrutinize any impurity peaks greater than 0.1%.
-
This self-validating protocol ensures that the material you are introducing into your workflow meets the required quality standards, safeguarding your research from the costly consequences of using substandard reagents.
Directory of Potential Suppliers
The following list represents a selection of companies that have been identified as suppliers of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride. This is not an exhaustive list, and inclusion does not constitute an endorsement. Researchers should perform their own qualification based on the framework described above.
| Supplier Category | Representative Companies | Notes |
| Global Manufacturers & Distributors | Sigma-Aldrich (Merck), Thermo Fisher Scientific, TCI Chemicals | Offer a wide range of grades, from research to production quantities. Strong documentation and support are typical. |
| Specialty Chemical Suppliers | Ambeed, AK Scientific[5], Chem-Impex[1], Simson Pharma | Often provide competitive pricing and may specialize in specific classes of intermediates. Documentation quality should be carefully vetted. |
| Chemical Marketplaces & Consolidators | ChemicalBook[5], Echemi[14] | Platforms that list numerous manufacturers, often based in Asia. Can be a source for bulk quantities but requires rigorous qualification of the actual manufacturer. |
Conclusion
Sourcing Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride for pharmaceutical research and development demands a meticulous, evidence-based approach. By moving beyond price and availability to a holistic evaluation of supplier documentation, analytical data, and quality systems, scientists can mitigate risks to their projects. Implementing a framework of documentation audits, independent analytical verification, and rigorous assessment of regulatory compliance ensures the procurement of a reliable, high-quality supply of this critical intermediate, laying a solid foundation for successful drug development.
References
-
Ethyl 2-(2-aminothiazol-4-yl)acetate. Pharmaffiliates. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Quality Control Release Testing for Pharmaceutical Products. SGS Belgium. [Link]
-
Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]. PubMed. [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food & Drug Administration (FDA). [Link]
-
Quality Control Testing in Pharmaceutical Industries. Shriram Food and Pharma Research Center. [Link]
- A process for synthesizing cephalosporin compounds.
-
cGMP Pharmaceutical Quality Control Testing. Intertek. [Link]
-
The Ultimate Guide to Pharmaceutical Quality Control Testing. LABC. [Link]
-
Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. [Link]
-
Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. ComplianceOnline. [Link]
-
Third-Generation Cephalosporins. StatPearls - NCBI Bookshelf. [Link]
-
Synthesis of cephalosporin-3′-diazeniumdiolates: biofilm dispersing NO-donor prodrugs activated by β-lactamase. Royal Society of Chemistry. [Link]
-
Good manufacturing practice. Wikipedia. [Link]
-
Good Manufacturing Practice (GMP) Guide for Active Pharmaceutical Ingredients ICHQ7 Guidelines. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of cephalosporin-3′-diazeniumdiolates: biofilm dispersing NO-donor prodrugs activated by β-lactamase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE | 76629-17-9 [chemicalbook.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Quality Control Release Testing for Pharmaceutical Products | SGS Belgium [sgs.com]
- 8. shriramlab.org [shriramlab.org]
- 9. Good manufacturing practice - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. fda.gov [fda.gov]
- 12. complianceonline.com [complianceonline.com]
- 13. cGMP Pharmaceutical Quality Control Testing [intertek.com]
- 14. echemi.com [echemi.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, a key intermediate in the pharmaceutical industry, particularly for the synthesis of semi-synthetic cephalosporin antibiotics.[1] The synthesis is based on the robust and widely-utilized Hantzsch thiazole synthesis, reacting thiourea with ethyl 4-chloroacetoacetate.[2][3][4] This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, methods for characterization, and critical safety considerations. The objective is to equip researchers with a self-validating and reproducible methodology, grounded in established chemical principles.
Introduction and Scientific Background
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[5][6] Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, in particular, serves as a critical building block for the side chains of third and fourth-generation cephalosporins, such as Cefdinir.[] Its synthesis is therefore of significant academic and industrial interest.
The chosen synthetic route is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[3][8] This method is renowned for its efficiency, simplicity, and broad applicability.[2][4] In this specific application, thiourea acts as the thioamide component, providing the N-C-S backbone of the heterocycle, while ethyl 4-chloroacetoacetate serves as the α-haloketone, providing the remaining carbon atoms of the thiazole ring.
Causality of the Hantzsch Synthesis: The reaction proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. The high nucleophilicity of the sulfur atom in thiourea initiates the reaction, and the subsequent steps are thermodynamically driven towards the formation of the stable aromatic thiazole ring.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
Reaction Scheme and Mechanism
Overall Reaction:
Mechanistic Pathway:
The Hantzsch synthesis for this target molecule follows a well-defined path:
-
Nucleophilic Attack (S_N2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon atom bonded to the chlorine in ethyl 4-chloroacetoacetate. This displaces the chloride ion and forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. This step forms a five-membered heterocyclic intermediate (a thiazoline derivative).
-
Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic 2-aminothiazole ring.
-
Protonation: The final product is isolated as its hydrochloride salt, which enhances stability and simplifies purification.[1]
Below is a diagram illustrating the key mechanistic steps.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier | Notes |
| Thiourea | 62-56-6 | 76.12 | ≥99% | Sigma-Aldrich | Toxic , suspected carcinogen.[9] |
| Ethyl 4-chloroacetoacetate | 638-07-3 | 164.59 | ≥98% | TCI Chemicals | Toxic and Corrosive . Lachrymator.[10] |
| Deionized Water | 7732-18-5 | 18.02 | - | - | Used as solvent. |
| Ammonia solution (25-30%) | 1336-21-6 | 35.04 | ACS Grade | Fisher Scientific | Used for pH adjustment. |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | ~37% | Fisher Scientific | Corrosive . |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH meter or pH indicator strips
-
Rotary evaporator (optional)
-
Fume hood
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for laboratory scale.[11] The entire procedure must be performed in a well-ventilated fume hood.
Part A: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Intermediate
-
Reagent Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend thiourea (40 g, 0.525 mol) in deionized water (100 mL).
-
Dissolution and Cooling: Stir the suspension for approximately 20 minutes until the thiourea is fully dissolved. Cool the solution to 0-3°C using an ice-water bath.
-
Expert Insight: Maintaining a low temperature during the addition of ethyl 4-chloroacetoacetate is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Addition of Ethyl 4-chloroacetoacetate: Slowly add ethyl 4-chloroacetoacetate (68.5 mL, ~86.4 g, 0.525 mol) dropwise via the dropping funnel over a period of approximately 2 hours.[11] Ensure the internal temperature is maintained between 0-3°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-3°C for an additional 3 hours to ensure the reaction goes to completion.[11]
-
Neutralization and Precipitation: After the 3-hour stirring period, slowly add ammonia solution dropwise to adjust the pH of the reaction mixture to 7. A white crystalline precipitate of the intermediate free base will form.
-
Isolation of Intermediate: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any remaining salts. This intermediate can be carried directly to the next step.
Part B: Conversion to Hydrochloride Salt and Final Isolation
-
Acidification Setup: Prepare a solution of cold concentrated hydrochloric acid (100 mL) by cooling it to 0-3°C in an ice bath.
-
Salt Formation: Suspend the wet intermediate solid from the previous step in the cold concentrated hydrochloric acid. Stir the resulting suspension at 0-3°C for 60 minutes.
-
Hydrolysis and Crystallization: After 60 minutes, gradually warm the mixture to 60°C and maintain this temperature for 6 hours with continuous stirring. This step ensures complete hydrolysis of any potential side products and facilitates crystallization of the desired hydrochloride salt.
-
Final Isolation: Cool the mixture to between -5°C and 0°C to maximize precipitation. Collect the final product, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, by vacuum filtration.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield is approximately 90-95%.
Characterization and Quality Control
To ensure the identity and purity of the synthesized product, the following analytical techniques are recommended.
| Property / Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~152°C[12] |
| Molecular Formula | C₇H₁₁ClN₂O₂S |
| Molecular Weight | 222.70 g/mol |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the ethyl ester protons, the methylene protons adjacent to the ring, the thiazole ring proton, and the amine protons. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H (amine), C=O (ester), C=N, and C-S (thiazole ring) stretches. |
| Purity (HPLC) | ≥98% |
Workflow and Logic Diagram
The following diagram provides a high-level overview of the entire synthesis and analysis workflow.
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. bepls.com [bepls.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. carlroth.com [carlroth.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride | 66659-20-9 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, leading to a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is a key intermediate in the synthesis of many of these compounds, particularly in the development of cephalosporin antibiotics.[1] This guide provides a detailed exploration of the synthesis of its hydrochloride salt, offering insights into the reaction mechanism, a comprehensive experimental protocol, and methods for characterization.
The Hantzsch Thiazole Synthesis: A Time-Honored and Versatile Reaction
The formation of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is achieved through the Hantzsch thiazole synthesis, a classic condensation reaction first described by Arthur Hantzsch in the late 19th century. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[2] In this specific synthesis, the key reactants are ethyl γ-chloroacetoacetate and thiourea. The reaction proceeds through a well-established multi-step mechanism, culminating in the formation of the stable thiazole ring.
Delving into the Reaction Mechanism
The Hantzsch synthesis of 2-aminothiazoles is a robust and high-yielding reaction. The mechanism can be understood as a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
Step 1: Nucleophilic Attack of Thiourea
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the ethyl γ-chloroacetoacetate. This is an SN2 reaction where the sulfur atom displaces the chlorine atom, forming an isothiouronium salt intermediate.
Step 2: Intramolecular Cyclization
The next step involves an intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate on the ketone carbonyl group. This attack leads to the formation of a five-membered heterocyclic ring intermediate.
Step 3: Dehydration
The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This step is typically acid-catalyzed and driven by the formation of the stable aromatic system.
Step 4: Formation of the Hydrochloride Salt
The final product, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, is a basic compound due to the presence of the amino group. In the presence of hydrochloric acid (which can be generated in situ or added), the amino group is protonated to form the stable hydrochloride salt. Isolating the product as a hydrochloride salt often improves its stability, crystallinity, and ease of handling.
Caption: Reaction mechanism for the formation of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
Experimental Protocol: A Step-by-Step Guide
This protocol is a synthesized procedure based on established Hantzsch thiazole syntheses and should be performed by qualified personnel in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl γ-chloroacetoacetate | 164.59 | 16.46 g | 0.1 | Corrosive, handle with care. |
| Thiourea | 76.12 | 7.61 g | 0.1 | Harmful if swallowed. |
| Ethanol (95%) | 46.07 | 100 mL | - | Flammable. |
| Diethyl ether | 74.12 | As needed | - | Highly flammable. |
| Hydrochloric acid (conc.) | 36.46 | As needed | - | Corrosive. |
| Round-bottom flask (250 mL) | - | 1 | - | - |
| Reflux condenser | - | 1 | - | - |
| Magnetic stirrer and stir bar | - | 1 | - | - |
| Heating mantle | - | 1 | - | - |
| Büchner funnel and flask | - | 1 | - | - |
| pH paper | - | - | - | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7.61 g (0.1 mol) of thiourea in 100 mL of 95% ethanol. Gentle heating may be required to achieve complete dissolution.
-
Addition of Reactant: To the stirring solution, add 16.46 g (0.1 mol) of ethyl γ-chloroacetoacetate dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Hydrochloride Salt: After the reaction is complete, allow the mixture to cool to room temperature. The product, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, may precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified white to off-white solid product under vacuum to a constant weight.
Characterization of the Final Product: A Self-Validating System
Proper characterization of the synthesized compound is crucial to confirm its identity and purity. The following are expected analytical data for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate and its hydrochloride salt.
Physical Properties
-
Appearance: White to off-white solid.[3]
-
Molecular Formula: C₇H₁₁ClN₂O₂S
-
Molecular Weight: 222.69 g/mol
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): The expected signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons of the acetate group, a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include those for the methyl and methylene carbons of the ethyl group, the methylene carbon of the acetate group, the carbonyl carbon of the ester, and the carbons of the thiazole ring.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 187.05.
Safety and Handling Precautions
-
Ethyl γ-chloroacetoacetate: This compound is corrosive and a lachrymator. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thiourea: Thiourea is harmful if swallowed and is a suspected carcinogen. Handle with care, avoiding dust inhalation.
-
Ethanol and Diethyl Ether: Both are highly flammable liquids. Keep away from open flames and sparks.
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle only in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained. |
| Impure reactants | Use freshly distilled or purified starting materials. | |
| Oily product instead of solid | Presence of impurities | Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, purify by column chromatography. |
| Product is hygroscopic | Ensure the product is thoroughly dried under vacuum and stored in a desiccator. | |
| Difficulty in filtration | Fine precipitate | Use a finer filter paper or a Celite pad to aid filtration. |
References
-
Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]
Sources
The Cornerstone of Cephalosporin Synthesis: Applications of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride in Medicinal Chemistry
Introduction: The Significance of the Aminothiazole Moiety
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold is a privileged structure, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antioxidant, antimicrobial, and anti-inflammatory agents.[1] Its prevalence in drug design is a testament to its versatile chemical reactivity and its ability to interact with various biological targets. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a key building block that provides this essential 2-aminothiazole moiety, particularly in the synthesis of third-generation cephalosporin antibiotics. These antibiotics are critical in treating a broad spectrum of bacterial infections.[2]
This technical guide provides an in-depth exploration of the application of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride in medicinal chemistry, with a focus on its pivotal role in the synthesis of cephalosporin analogues. We will delve into the synthetic pathways, from the initial formation of the aminothiazole ring to its incorporation into the final antibiotic structure, offering detailed protocols and expert insights into the experimental choices.
Synthetic Pathway Overview: From Building Block to Bioactive Molecule
The journey from Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride to a functional cephalosporin antibiotic involves a multi-step synthetic sequence. The overall strategy is to construct the crucial 2-aminothiazole side chain and then couple it to the 7-aminocephalosporanic acid (7-ACA) nucleus, the core structural component of most cephalosporins.[3]
The key stages of this process are:
-
Synthesis of the Aminothiazole Core : Formation of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride via the Hantzsch thiazole synthesis.
-
Protection of the Amino Group : Masking the reactive amino group to prevent unwanted side reactions in subsequent steps.
-
Side Chain Activation : Conversion of the acetate group into a more reactive form to facilitate amide bond formation.
-
Coupling with 7-ACA : Formation of the critical amide linkage between the activated side chain and the cephalosporin core.
-
Deprotection : Removal of the protecting group to yield the final, active antibiotic.
Figure 1: General workflow for the synthesis of cephalosporin analogues from Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
Part 1: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
The foundational step is the construction of the aminothiazole ring, which is efficiently achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (or ester) with a thioamide.[4] In this case, ethyl 4-chloroacetoacetate reacts with thiourea.
Protocol 1: Hantzsch Thiazole Synthesis
Objective: To synthesize Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature. A precipitate of the product may form.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
To the residue, add a minimal amount of water to dissolve the crude product.
-
Cool the aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The hydrochloride salt of the product will precipitate. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride as a white to off-white solid.
Expertise & Experience: The use of the hydrochloride salt serves a dual purpose. Firstly, it facilitates the isolation and purification of the product due to its crystalline nature and reduced solubility in organic solvents. Secondly, the protonated amino group is less susceptible to aerial oxidation, enhancing the compound's stability for storage.
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance |
| Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride | C₇H₁₁ClN₂O₂S | 222.69 g/mol | 75-85% | White to off-white solid |
| Spectroscopic Data | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride |
| ¹H NMR (DMSO-d₆) | δ 1.18 (t, 3H, -CH₃), 3.55 (s, 2H, -CH₂-), 4.08 (q, 2H, -O-CH₂-), 6.45 (s, 1H, thiazole-H), 7.20 (br s, 2H, -NH₂) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3100 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1620 (N-H bend), ~1540 (C=N stretch, thiazole) |
| MS (ESI+) | m/z 187.06 [M+H]⁺ (for free base) |
Part 2: Synthesis of the Cephalosporin Side Chain
To couple the aminothiazole moiety to the 7-ACA core, the amino group must be protected, and the acetate group must be activated.
Protocol 2: Protection of the Amino Group
The trityl (triphenylmethyl) group is a common choice for protecting the amino group of the thiazole ring due to its bulkiness, which prevents unwanted reactions, and its relative ease of removal under acidic conditions.[5]
Objective: To synthesize Ethyl 2-(2-tritylamino-1,3-thiazol-4-yl)acetate.
Materials:
-
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
-
Trityl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (1.0 equivalent) in dry DCM.
-
Add triethylamine (2.2 equivalents) to the suspension and stir until a clear solution is obtained. This neutralizes the hydrochloride and deprotonates the amino group.
-
To this solution, add trityl chloride (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Ethyl 2-(2-tritylamino-1,3-thiazol-4-yl)acetate as a white solid.
Expertise & Experience: The use of a bulky base like DIPEA can be advantageous in minimizing side reactions. The trityl group is preferred over smaller protecting groups like Boc for this specific amine due to the electronic nature of the 2-aminothiazole system. The trityl group's lability to mild acid allows for selective deprotection later in the synthesis without cleaving the acid-sensitive β-lactam ring of the cephalosporin core.
Protocol 3: Hydrolysis of the Ethyl Ester
The ethyl ester must be hydrolyzed to the corresponding carboxylic acid before activation for amide coupling.
Objective: To synthesize 2-(2-Tritylamino-1,3-thiazol-4-yl)acetic acid.
Materials:
-
Ethyl 2-(2-tritylamino-1,3-thiazol-4-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve Ethyl 2-(2-tritylamino-1,3-thiazol-4-yl)acetate (1.0 equivalent) in a mixture of THF and water.
-
Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.
-
A precipitate will form. Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-Tritylamino-1,3-thiazol-4-yl)acetic acid as a solid.
Protocol 4: Activation of the Carboxylic Acid
Activation of the carboxylic acid as a 2-mercaptobenzothiazolyl (MBT) thioester is a common and effective strategy for the acylation of 7-ACA.[6] This activated intermediate is often referred to as an "active ester."
Objective: To synthesize S-2-Benzothiazolyl (2-tritylaminothiazol-4-yl)ethanethioate.
Materials:
-
2-(2-Tritylamino-1,3-thiazol-4-yl)acetic acid
-
2,2'-Dithiobis(benzothiazole) (MBTS)
-
Triphenylphosphine (PPh₃)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-(2-Tritylamino-1,3-thiazol-4-yl)acetic acid (1.0 equivalent) and 2,2'-dithiobis(benzothiazole) (1.1 equivalents) in dry THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.1 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
After completion, the reaction mixture containing the activated thioester can often be used directly in the next step without purification.
Figure 2: Simplified representation of the activation of the carboxylic acid side chain as a 2-mercaptobenzothiazolyl (MBT) thioester.
Part 3: Assembly of the Cephalosporin
The final stages involve coupling the activated side chain to the 7-ACA core and then removing the protecting group to unveil the active antibiotic.
Protocol 5: Coupling with 7-ACA
Objective: To synthesize the N-trityl protected cephalosporin analogue.
Materials:
-
S-2-Benzothiazolyl (2-tritylaminothiazol-4-yl)ethanethioate (from Protocol 4)
-
7-Aminocephalosporanic acid (7-ACA)
-
Triethylamine (TEA) or another suitable base
-
A suitable solvent system (e.g., DCM/water or THF/water)
Procedure:
-
Suspend 7-ACA (1.0 equivalent) in the chosen solvent system.
-
Add triethylamine (or another base) to dissolve the 7-ACA by forming its carboxylate salt.
-
To this solution, add the solution of the activated thioester from Protocol 4.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or HPLC.
-
After the reaction is complete, perform an aqueous workup to remove water-soluble byproducts. This typically involves dilution with an organic solvent (e.g., ethyl acetate) and washing with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain the N-trityl protected cephalosporin.
Protocol 6: Deprotection of the Trityl Group
The final step is the removal of the trityl protecting group under mild acidic conditions to avoid degradation of the β-lactam ring.[7][8]
Objective: To synthesize the final cephalosporin analogue.
Materials:
-
N-trityl protected cephalosporin
-
Formic acid or trifluoroacetic acid (TFA)
-
A suitable solvent (e.g., DCM)
-
Diethyl ether for precipitation
Procedure:
-
Dissolve the N-trityl protected cephalosporin in a suitable solvent like DCM.
-
Cool the solution in an ice bath.
-
Add a solution of formic acid or a small amount of TFA in DCM dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor closely by TLC. The reaction is typically fast (15-60 minutes).
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the final cephalosporin product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Expertise & Experience: The choice of acid for deprotection is critical. Formic acid is often preferred as it is less harsh than TFA and can provide cleaner reactions. The reaction must be carefully monitored to prevent prolonged exposure to acidic conditions, which could lead to the opening of the β-lactam ring.
| Intermediate | Purpose in Synthesis | Key Structural Features |
| Ethyl 2-(2-tritylamino-1,3-thiazol-4-yl)acetate | Protected aminothiazole core | Trityl-protected amino group, ethyl ester |
| 2-(2-Tritylamino-1,3-thiazol-4-yl)acetic acid | Precursor for activation | Free carboxylic acid, protected amino group |
| S-2-Benzothiazolyl (2-tritylaminothiazol-4-yl)ethanethioate | Activated side chain for coupling | Thioester linkage, protected amino group |
| N-trityl protected cephalosporin | Intermediate before final deprotection | Coupled side chain and 7-ACA core, protected amino group |
Conclusion
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is an indispensable building block in the synthesis of a significant class of cephalosporin antibiotics. Its utility stems from the direct access it provides to the crucial 2-aminothiazole side chain. A thorough understanding of the synthetic strategies, including protection, activation, coupling, and deprotection, is paramount for medicinal chemists working in the field of antibiotic development. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling the efficient and rational synthesis of novel cephalosporin derivatives to combat the ever-growing challenge of bacterial resistance.
References
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
ACG Publications. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups. Available from: [Link]
-
Organic Chemistry Portal. Tritylamines. Available from: [Link]
-
Common Organic Chemistry. Trityl Protection. Available from: [Link]
- Google Patents. (2014, January 8). 2-aminothiazole derivative, preparation method, and use.
-
PubMed. Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]. Available from: [Link]
-
ResearchGate. (2019, September 26). 7-aminocephalosporanic acid – production and separation. Available from: [Link]
-
ResearchGate. S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate. Available from: [Link]
-
Innovare Academic Sciences. (2021, June 10). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Available from: [Link]
-
ResearchGate. (2015, August 6). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Available from: [Link]
-
ResearchGate. (2023, June 3). Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity. Available from: [Link]
-
PubMed. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. Available from: [Link]
- Google Patents. (1970, July 28). Derivatives of 7-aminocephalosporanic acid.
-
Sciforum. (1999, August 13). 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Available from: [Link]
-
PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Available from: [Link]
-
PubMed Central. (2015, August 6). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Available from: [Link]
- Google Patents. (2016, June 29). Method for preparing sartan drugs by removing trityl protecting group.
-
ResearchGate. Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. Available from: [Link]
-
ResearchGate. (2018, July 1). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. Available from: [Link]
-
MDPI. (2019, July 29). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Available from: [Link]
- Google Patents. WO1990015802A1 - Preparation of 2-(2-tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid.
-
Aapptec. Amino Acid Sidechain Deprotection. Available from: [Link]
-
JCDR. (2017, October 1). Ceftriaxone Induced Hypersensitivity Reactions Following Intradermal Skin Test: Case Series. Available from: [Link]
-
Rijksuniversiteit Groningen. Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. Available from: [Link]
-
ResearchGate. A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Available from: [Link]
-
Pharmaffiliates. CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate. Available from: [Link]
-
ResearchGate. (2016, June 14). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Available from: [Link]
- Google Patents. (1983, July 5). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
IDStewardship. Beta-lactam Side Chains and Cross-reactivity Handout. Available from: [Link]
-
ResearchGate. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available from: [Link]
-
Reddit. (2022, October 17). Trityl protection. Available from: [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 5. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
- 6. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE | 76629-17-9 [chemicalbook.com]
- 7. WO1990015802A1 - Preparation of 2-(2-tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid - Google Patents [patents.google.com]
- 8. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
Illuminating the Path Forward: Application Notes and Protocols for Assessing the Biological Activity of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold stands as a cornerstone in medicinal chemistry, recognized for its versatile and potent biological activities. Derivatives of this privileged structure have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] This comprehensive guide, designed for researchers at the forefront of drug discovery, provides in-depth application notes and validated protocols to meticulously evaluate the biological prowess of novel 2-aminothiazole compounds. Herein, we eschew rigid templates, instead offering a logically structured narrative that delves into the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Section 1: The Anticancer Potential of 2-Aminothiazole Derivatives
A significant area of interest for 2-aminothiazole derivatives lies in oncology.[3] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and disruption of cellular processes crucial for tumor growth and survival.
Mechanism of Action: Targeting Cellular Proliferation and Survival
Many 2-aminothiazole derivatives exhibit potent cytotoxic activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3] One of the well-established mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] Another critical target is the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in cancer.[5] By inhibiting PI3K, these derivatives can effectively block downstream signaling through Akt and mTOR, crucial regulators of cell growth, proliferation, and survival.[5]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation and the point of intervention for 2-aminothiazole inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2-aminothiazole derivatives.
Protocol: Evaluating Cytotoxicity using the MTT Assay
The MTT assay is a robust and widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[6]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: After incubation, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8] Incubate for 1.5 to 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 492 nm or 590 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀) value.
Self-Validation: The inclusion of a positive control with a known IC₅₀ ensures the assay is performing as expected. The vehicle control establishes the baseline for 100% cell viability.
| 2-Aminothiazole Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 17b | MCF-7 (Breast) | 1.86 | [11] |
| Arylamido Derivative | L1210 (Leukemia) | 0.2 - 1 | [3] |
| Alkylamido Derivative | L1210 (Leukemia) | 4 - 8 | [3] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [1] |
| Imidazothiazole Derivative 61a | A375P (Melanoma) | 0.5 | [1] |
| Imidazothiazole Derivative 61b | A375P (Melanoma) | 2.1 | [1] |
| S3c | A2780CISR (Ovarian) | 11.52 | [9] |
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for screening the anticancer activity of 2-aminothiazole derivatives.
Section 2: Antimicrobial Activity of 2-Aminothiazole Derivatives
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. 2-Aminothiazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[2]
Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound at which no visible growth occurs after incubation.
Protocol:
-
Preparation of Stock Solution: Dissolve the 2-aminothiazole derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution of 2 mg/mL.[12]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., 1000 to 40 µg/mL).[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. The optical density can also be measured at 595 nm to quantify growth.[12]
Self-Validation: The growth control should show distinct turbidity, while the sterility control should remain clear. A reference antibiotic with a known MIC against the test strain should be included as a positive control.
| 2-Aminothiazole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Derivative 117 (R¹ = 4-Cl) | Clostridium perfringens | 0.039 | [1] |
| Derivative 117 (R¹ = H) | Aspergillus niger | 0.078 | [1] |
| Piperazinyl Derivative | Methicillin-resistant S. aureus | 4 | [1] |
| Piperazinyl Derivative | Escherichia coli | 8 | [1] |
| Derivative 2a | Staphylococcus epidermidis (MDR) | 250 | [13] |
| Derivative 2b | Pseudomonas aeruginosa (MDR) | 375 | [13] |
| Derivative 18b | Staphylococcus aureus | 15.625 | [2] |
Section 3: Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are implicated in a multitude of diseases. 2-Aminothiazole derivatives have demonstrated potential as both anti-inflammatory and antioxidant agents.[2]
Mechanism of Action: Quelling Inflammation and Oxidative Stress
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[14] Their antioxidant activity stems from their capacity to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The following diagram depicts the role of COX enzymes in prostaglandin synthesis and their inhibition by 2-aminothiazole derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. excli.de [excli.de]
- 13. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride in Advanced Synthesis
Preamble: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions allow it to bind to a diverse range of biological targets.[1] This structural motif is central to numerous antiviral, anti-inflammatory, and anticancer agents, such as Dasatinib.[3][4]
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, provided as its hydrochloride salt for enhanced stability, is a critical starting material in the synthesis of these complex molecules.[5] It is most notably employed as a key building block for the side chains of third and fourth-generation cephalosporin antibiotics, including Cefixime and Ceftiofur.[5][6][7][8] This guide provides a comprehensive technical overview, safety protocols, and a detailed reaction methodology for the effective use of this versatile intermediate.
Compound Profile & Physicochemical Characteristics
A thorough understanding of the reagent's properties is fundamental to its successful application. The hydrochloride salt form ensures stability and a manageable shelf-life, preventing the free amine from undergoing oxidative degradation.
| Property | Value | Source |
| CAS Number | 76629-17-9 | |
| Molecular Formula | C₇H₁₁ClN₂O₂S | |
| Molecular Weight | 222.69 g/mol | |
| Appearance | Off-white to light yellow crystalline powder | General Supplier Data |
| Free Base Mol. Wt. | 186.23 g/mol | [9] |
| Storage | 2-8°C, desiccated, under inert atmosphere | [10] |
Chemical Structure:
(Caption: Structure of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride)
Foundational Chemistry: The Hantzsch Thiazole Synthesis
The core of the title compound is assembled via the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring.[11][12] This reaction involves the condensation of an α-haloketone (or its synthetic equivalent, like ethyl 4-chloroacetoacetate) with a thioamide (in this case, thiourea).[5][13] The mechanism proceeds through an initial S-alkylation followed by intramolecular cyclization and dehydration. Understanding this synthesis provides insight into the compound's structure and potential impurities.
Caption: Generalized workflow for the Hantzsch thiazole synthesis.
Essential Safety & Handling Protocols
Proper handling is paramount to ensure personnel safety and maintain reagent integrity. The compound is classified as an irritant.[14][15]
GHS Hazard Identification:
Recommended Personal Protective Equipment (PPE) and Handling:
| Precaution | Specification | Rationale |
| Ventilation | Use only in a well-ventilated area or chemical fume hood.[15] | To prevent inhalation of dust, which can cause respiratory irritation.[15] |
| Eye Protection | Wear chemical safety goggles compliant with EN166 or OSHA standards.[16] | Protects against accidental splashes and dust causing serious eye irritation.[16] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and subsequent irritation.[16] |
| Skin Protection | Wear a lab coat and appropriate protective clothing.[16] | Minimizes the risk of skin exposure.[16] |
| Storage | Store in a tightly closed container in a dry, cool place away from strong oxidizing agents.[16] | Prevents degradation and reaction with incompatible materials. |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[15] | Adherence to local and national environmental regulations. |
Core Application Protocol: Acylation of a 7-Amino-3-cephem Core
The primary application for this reagent is in the acylation of a cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA), to install the C-7 side chain. The following protocol is a representative workflow.
Objective: To couple an activated aminothiazole side chain (derived from the title compound) with a 7-amino-3-cephem-4-carboxylic acid core.
Causality Behind the Protocol:
-
Neutralization is Critical: The exocyclic amino group of the 2-aminothiazole is the reactive nucleophile. In its hydrochloride salt form, this amine is protonated and non-nucleophilic. Therefore, the first step in any reaction is its neutralization to the free base. A weak inorganic base (e.g., NaHCO₃) or an organic base (e.g., triethylamine) is used to avoid hydrolysis of the ethyl ester or degradation of other sensitive functionalities.[5]
-
Activation of the Acylating Partner: For amide bond formation, the acetic acid moiety must be "activated." In many industrial syntheses, the ethyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then activated. A common and highly effective activated form is the 2-mercaptobenzothiazolyl ester (MAEM).[6]
-
Low-Temperature Control: The β-lactam ring at the core of all cephalosporins is highly strained and susceptible to hydrolytic cleavage, especially under basic or elevated temperature conditions. Conducting the coupling reaction at low temperatures (0-10 °C) is essential to preserve the integrity of this ring and maximize yield.[6]
Caption: Experimental workflow for cephalosporin side-chain acylation.
Step-by-Step Methodology
This protocol outlines the coupling of a pre-activated side chain, such as 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM), with a 7-amino cephem nucleus.[6]
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| 7-Amino-3-cephem nucleus (e.g., 7-ACA) | 1.0 | Cephalosporin core |
| Activated Aminothiazole Side-Chain (e.g., MAEM) | 1.1 - 1.2 | Acylating agent |
| Triethylamine (TEA) | 2.0 - 2.5 | Base for neutralization & coupling |
| Tetrahydrofuran (THF) | As required | Organic solvent |
| Water (Deionized) | As required | Co-solvent |
| Ethyl Acetate | As required | Extraction solvent |
| Hydrochloric Acid (e.g., 1M) | As required | pH adjustment for work-up |
| Isopropyl Ether / Acetone | As required | Precipitation/crystallization |
Procedure:
-
Vessel Preparation: Ensure a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is clean, dry, and purged with an inert atmosphere.
-
Reactant Suspension: To the reaction vessel, add the 7-amino-3-cephem nucleus (1.0 eq) and the activated aminothiazole side-chain (1.1-1.2 eq).
-
Solvent Addition: Add a mixture of water and THF to the vessel to create a stirrable slurry. The ratio is typically determined by the specific solubility of the reactants.
-
Cooling: Cool the reaction mixture to between 0 °C and 5 °C using an ice-salt or glycol bath. Maintaining this temperature is critical.
-
Base Addition: Slowly add triethylamine (2.0-2.5 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture vigorously at 0-8 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (7-amino cephem nucleus) is consumed (typically 4-12 hours).
-
Work-up - Phase Separation: Once the reaction is complete, add ethyl acetate to the mixture to extract the organic components and facilitate the removal of THF from the aqueous phase.[6] The product will primarily be in the aqueous layer as a salt. Separate the layers.
-
Work-up - Acidification & Precipitation: To the separated aqueous layer (or in some cases, the organic layer depending on the specific product's solubility), slowly add concentrated HCl or another suitable acid to adjust the pH.[6] This protonates the product, causing it to precipitate.
-
Isolation: The precipitated product can be encouraged to fully crystallize by the addition of an anti-solvent like isopropyl ether or acetone.[6]
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a cold solvent (e.g., acetone or water) to remove residual impurities. Dry the product under vacuum at a low temperature (<40 °C) to yield the final cephalosporin.
This self-validating protocol relies on vigilant temperature control and reaction monitoring to ensure the preservation of the delicate β-lactam core, leading to high-purity products essential for drug development.
References
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Pharmaffiliates. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)acetate. Retrieved from [Link]
-
Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
- Google Patents. (2004). WO2004037833A1 - Process for the preparation of cephalosporin antibiotics.
-
Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]
-
Naito, T., et al. (1982). Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]. PubMed. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC - NIH. Retrieved from [Link]
-
Toldy, L., et al. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Retrieved from [Link]
-
P Sukhdev. (2023). Understanding Cefixime Synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. WO2004037833A1 - Process for the preparation of cephalosporin antibiotics - Google Patents [patents.google.com]
- 7. Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, Thermo Scientific 25 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
Abstract
This application note details a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The developed reversed-phase method demonstrates excellent linearity, precision, and accuracy, and is capable of separating the main analyte from its degradation products generated under forced degradation conditions. This protocol is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the purity and stability assessment of this important chemical entity.
Introduction and Scientific Rationale
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a heterocyclic building block whose 2-aminothiazole core is a privileged scaffold in medicinal chemistry. Given its role as a critical starting material, ensuring its purity and stability is paramount to guaranteeing the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]
The method described herein is based on reversed-phase chromatography (RP-HPLC), which is ideally suited for separating moderately polar organic molecules.[2][3] The stationary phase is a non-polar octadecylsilane (C18) surface, while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.[4][5] This configuration allows for the retention and subsequent elution of the analyte based on its hydrophobic interactions with the stationary phase.[3]
A key feature of this protocol is its validation as a stability-indicating method . This is achieved by subjecting the analyte to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as mandated by the International Council for Harmonisation (ICH) guidelines.[6] A true stability-indicating method must be able to unequivocally separate the intact drug from any potential degradation products, thus providing a clear picture of the drug's stability profile.[6][7]
Instrumentation, Chemicals, and Materials
| Category | Item | Specifications / Source |
| Instrumentation | HPLC System | Quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector. |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18) | |
| Data Acquisition | Chromatography Data System (CDS) such as Empower or Chromeleon. | |
| Analytical Balance | 5-decimal place readability (e.g., Mettler Toledo, Sartorius). | |
| pH Meter | Calibrated with standard buffers. | |
| Chemicals | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate HCl | Reference Standard (Purity ≥ 98%) |
| Acetonitrile (ACN) | HPLC Grade | |
| Methanol (MeOH) | HPLC Grade | |
| Water | HPLC Grade / Milli-Q® or equivalent | |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | Analytical Reagent Grade | |
| Orthophosphoric Acid (H₃PO₄) | Analytical Reagent Grade | |
| Hydrochloric Acid (HCl) | Analytical Reagent Grade | |
| Sodium Hydroxide (NaOH) | Analytical Reagent Grade | |
| Hydrogen Peroxide (H₂O₂) | 30% Solution, Analytical Reagent Grade | |
| Materials | Volumetric Flasks | Class A (various sizes) |
| Pipettes | Calibrated | |
| Syringe Filters | 0.45 µm PVDF or Nylon | |
| HPLC Vials | 2 mL, amber, with caps and septa |
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. Each parameter has been chosen for a specific scientific reason to ensure a robust and reliable method.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 Column (L1 type[5]), 250 x 4.6 mm, 5 µm | The C18 phase provides excellent hydrophobic retention for the analyte. The specified dimensions offer a good balance between resolution and analysis time.[4] |
| Mobile Phase | A: 25 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄B: Acetonitrile (ACN) | The phosphate buffer controls the pH, ensuring consistent ionization of the analyte. A pH of 3.0 protonates the primary amine on the thiazole ring, leading to improved peak shape and retention stability. Acetonitrile is a common organic modifier with good UV transparency. |
| Elution Mode | Isocratic: 70% A / 30% B | An isocratic elution provides simplicity, robustness, and consistent run times, which is ideal for routine quality control. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility by minimizing viscosity fluctuations of the mobile phase. |
| Detection Wavelength | 275 nm | The 2-aminothiazole moiety exhibits significant UV absorbance in the 210-290 nm range.[8][9][10] 275 nm was selected to provide high sensitivity for the analyte while minimizing interference from potential impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample diluent. |
| Sample Diluent | Mobile Phase (70% Buffer / 30% ACN) | Using the mobile phase as the diluent is crucial to prevent peak shape distortion (e.g., splitting or fronting) that can occur when the sample solvent strength is significantly different from the mobile phase.[11] |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities. |
Detailed Protocols
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A):
-
Weigh 3.40 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% Orthophosphoric Acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase Preparation:
-
Mix 700 mL of Mobile Phase A with 300 mL of Acetonitrile (Mobile Phase B).
-
Degas the solution for 10-15 minutes using sonication or vacuum degassing.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate HCl Reference Standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of Sample Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with Sample Diluent. Mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with Sample Diluent and mix thoroughly.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to the mark with Sample Diluent, and mix.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis Workflow
The following workflow ensures the analytical system is suitable for analysis before proceeding with sample quantification.
Caption: HPLC analytical workflow from preparation to data processing.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of any validated analytical method.[12] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters. The acceptance criteria are based on established guidelines.[13][14]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and the ability of the column to produce sharp, narrow peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump flow rate and mobile phase composition. |
Method Validation and Stability-Indicating Properties
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][7][15][16]
| Validation Parameter | Summary of Results |
| Specificity | No interference observed from blank or placebo at the retention time of the analyte. The method successfully separated the analyte from all degradation products formed during forced degradation studies. |
| Linearity | Excellent correlation (r² > 0.999) observed over a concentration range of 10-150 µg/mL (10% to 150% of the working concentration). |
| Accuracy | Mean recovery was between 98.0% and 102.0% at three concentration levels (80%, 100%, 120%). |
| Precision | Repeatability (n=6) and intermediate precision (different day, different analyst) showed a %RSD of < 2.0%. |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established to be sufficient for detecting and quantifying trace-level impurities. |
| Robustness | The method was unaffected by small, deliberate variations in pH (±0.2 units), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, the analyte was subjected to stress conditions.[6] The goal is to achieve 5-20% degradation to ensure that the stability-indicating nature can be demonstrated.
Caption: Workflow for the forced degradation study.
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M HCl. Heat at 60°C. Neutralize with 0.1 M NaOH and dilute.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH at room temperature. Neutralize with 0.1 M HCl and dilute.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂ at room temperature. Dilute.
-
Thermal Degradation: Expose solid drug substance to 80°C in a dry oven. Dissolve and dilute for analysis.
-
Photolytic Degradation: Expose solid drug substance to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Dissolve and dilute.
In all cases, the analyte peak was well-resolved from degradation product peaks, confirming the specificity and stability-indicating capability of the method.
Conclusion
The HPLC method presented in this application note is rapid, precise, accurate, and specific for the quantitative determination of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride. The successful separation of the analyte from its forced degradation products confirms that this method is stability-indicating and suitable for routine quality control and stability studies in a regulated environment.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth Source: Chemical Science, Royal Society of Chemistry URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients Source: LCGC International URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules Source: Molecules (MDPI) URL: [Link]
-
Title: Trends in analytical chemistry Source: CONICET Digital URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hawach.com [hawach.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. fda.gov [fda.gov]
- 8. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. database.ich.org [database.ich.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (CAS No: 76629-17-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which is a cornerstone for building various pharmaceutical intermediates. Drawing from established principles of heterocyclic chemistry and practical laboratory experience, this document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance your reaction outcomes.
Foundational Chemistry: The Hantzsch Thiazole Synthesis
The preparation of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a classic example of the Hantzsch thiazole synthesis.[1][2][3] This reaction is renowned for its efficiency in constructing the 2-aminothiazole core. The fundamental mechanism involves the condensation of an α-halocarbonyl compound with a thioamide.[1][3] In this specific case, the reactants are typically ethyl 4-chloroacetoacetate or its bromo-analogue and thiourea.[4]
The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the halogen on the ethyl 4-haloacetoacetate. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the ketone carbonyl.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.[1]
The final product is isolated as a hydrochloride salt, which enhances its stability.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield and purity of the final product? A1: The three most critical parameters are:
-
Temperature: Exothermic reactions can lead to side-product formation. Careful temperature control during the initial addition of reactants is crucial.
-
Solvent: The choice of solvent (typically an alcohol like ethanol or methanol) affects reactant solubility and reaction rate.[1] Anhydrous conditions are often preferred to prevent hydrolysis of the ester.
-
Purity of Starting Materials: The quality of the ethyl 4-haloacetoacetate is paramount. Impurities can lead to a cascade of side reactions, complicating purification.
Q2: Why is the product isolated as a hydrochloride salt? A2: The 2-amino group on the thiazole ring is basic and readily forms a salt with hydrochloric acid. Isolating the product as the hydrochloride salt offers several advantages:
-
Enhanced Stability: The salt form is generally more crystalline and less susceptible to degradation, such as light-induced decomposition or decarboxylation, compared to the free base.[4]
-
Easier Purification: The salt often has lower solubility in common organic solvents, facilitating its precipitation and isolation from the reaction mixture.
Q3: Can I use ethyl 4-bromoacetoacetate instead of the chloro- version? A3: Yes. Both ethyl 4-bromoacetoacetate and ethyl 4-chloroacetoacetate are commonly used.[4] Bromine is a better leaving group than chlorine, which can lead to a faster reaction rate. However, bromo-reagents are often more expensive and can be more lachrymatory. The choice may depend on cost, availability, and desired reaction kinetics.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has run to completion (confirmed by TLC), but I have a very low isolated yield. What went wrong?
A: Low isolated yield despite apparent reaction completion often points to issues during workup and isolation or to the formation of soluble side products.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Product remains in solution | The hydrochloride salt may have some solubility in the reaction solvent, especially if excess solvent was used or if the temperature was not sufficiently lowered during precipitation. | 1. Concentrate the filtrate: Carefully reduce the volume of the mother liquor under reduced pressure.[5] 2. Cooling: Ensure the reaction mixture is thoroughly chilled (e.g., 0-5 °C) for an adequate time before filtration. 3. Anti-solvent addition: Add a non-polar solvent in which the product is insoluble (e.g., diethyl ether or MTBE) to induce precipitation. |
| Incorrect pH during workup | If the reaction mixture is inadvertently made basic before isolation, the free base of the product is formed. The free base is often more soluble in organic solvents and can be oily, making isolation difficult. | Maintain acidic conditions throughout the workup. The reaction naturally produces HX, but verifying the pH can be beneficial. |
| Side Reaction: Dimerization | Under certain conditions, particularly with prolonged heating or incorrect stoichiometry, side reactions can occur. Thiourea can react with two molecules of the halo-ester, leading to byproducts. | Use a slight excess of thiourea (e.g., 1.1-1.2 equivalents) to ensure the halo-ester is fully consumed in the desired pathway.[1] |
| Product Instability | The free base of the product can be unstable and may undergo decarboxylation to 2-amino-4-methylthiazole, especially if exposed to heat or light for extended periods.[4] | Minimize reaction time and temperature post-cyclization. Work up the reaction promptly after completion and store the final product protected from light. |
Issue 2: Product is Impure (Discolored, Incorrect Melting Point)
Q: My final product is off-white or yellow and has a broad melting point. How can I improve its purity?
A: Discoloration and melting point depression are classic signs of impurities. These can be unreacted starting materials, side products, or degradation products.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Unreacted Thiourea | Thiourea is water-soluble but may be trapped in the precipitate. | Wash the filtered solid thoroughly with cold water or a cold alcohol/water mixture to remove any residual thiourea. |
| Formation of Isomeric Byproducts | Under strongly acidic conditions, the reaction of an N-substituted thiourea can sometimes yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6] While less common with unsubstituted thiourea, analogous side reactions are possible. | Maintain the reaction in a suitable solvent like ethanol without adding strong acid. The reaction is autocatalytic due to the formation of HX. |
| Thermal Degradation | Overheating the reaction mixture can lead to the formation of complex, often colored, polymeric byproducts. | Maintain a gentle reflux or a reaction temperature below 80°C. For a lab-scale reaction, a hot plate setting of around 100°C for a methanol solvent is often sufficient.[1] |
| Residual Solvent | Incomplete drying will leave residual solvent, which can depress the melting point. | Dry the product thoroughly under vacuum. If the product is hygroscopic, ensure a dry storage environment. |
| Recrystallization | This is the most effective method for purification. | Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form pure crystals. |
Experimental Protocols
Protocol 1: Standard Synthesis
This protocol is a reliable starting point for the synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
Materials:
-
Ethyl 4-chloroacetoacetate (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 eq) in anhydrous ethanol.
-
Slowly add ethyl 4-chloroacetoacetate (1.0 eq) to the stirred solution at room temperature. The addition may be exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 78°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system is a mixture of ethyl acetate and hexane.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for at least 1 hour.
-
The product will precipitate as a white or off-white solid.[7]
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to facilitate drying.
-
Dry the product under vacuum to obtain Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
Protocol 2: Optimizing for Purity via Recrystallization
Procedure:
-
Transfer the crude, dried product from Protocol 1 to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or isopropanol) to dissolve the solid completely. Use a hot plate and stir to facilitate dissolution.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Characterization Data
After synthesis and purification, it is essential to confirm the identity and purity of the compound.
-
Appearance: Off-white to light yellow solid.[7]
-
Molecular Formula: C₇H₁₁ClN₂O₂S
-
Molecular Weight: 222.69 g/mol
-
1H NMR: Expect characteristic peaks for the ethyl group (a quartet and a triplet), a singlet for the methylene group adjacent to the thiazole ring, and a singlet for the proton on the thiazole ring. The amino protons may appear as a broad singlet.
-
LC-MS: In positive ionization mode, expect to see the [M+H]+ peak for the free base at m/z corresponding to the molecular weight of C₇H₁₀N₂O₂S.
References
-
Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
PrepChem.com. (2012). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. [Link]
-
Bătrîna, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1647. [Link]
-
Tóth, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 2047-2049. [Link]
-
ResearchGate. Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. [Link]
-
ResearchGate. (2020). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
- Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Google Patents. (2011).
-
CUTM Courseware. Thiazole. [Link]
- Google Patents. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE | 76629-17-9 [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
Welcome to the technical support guide for the synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride. This molecule is a critical building block in the synthesis of numerous pharmaceuticals, particularly third-generation cephalosporin antibiotics.[1][2] The most common and efficient route to this intermediate is the Hantzsch thiazole synthesis, which involves the condensation of ethyl 4-chloroacetoacetate with thiourea.[3][4]
While elegant, this synthesis is not without its challenges. Novice and experienced chemists alike can encounter issues ranging from low yields to persistent, difficult-to-remove impurities. This guide is designed to serve as a field-proven resource, moving beyond simple procedural steps to explain the chemical causality behind common pitfalls and their solutions. Here, you will find in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate and optimize your synthesis.
Part 1: Troubleshooting Guide
This section addresses the most frequently encountered issues during the synthesis in a direct question-and-answer format.
Question 1: My final yield is disappointingly low, and the crude product appears as a complex mixture on TLC and LC-MS. What are the likely causes?
Answer: A low yield accompanied by multiple byproducts is a classic symptom that can point to several distinct issues, often related to either starting material integrity or reaction control.
A) Purity of Ethyl 4-chloroacetoacetate (ECAA): The single most common cause of failure is the purity of your ECAA starting material. Commercial ECAA is notoriously susceptible to containing its isomer, ethyl 2-chloroacetoacetate (2-ECAA).[5] The presence of 2-ECAA leads to the formation of an undesired constitutional isomer, which is often difficult to separate from the target compound.
-
Causality: The active methylene protons at the C2 position of ethyl acetoacetate are highly reactive, making chlorination at this position a competing reaction during the synthesis of ECAA.[5]
-
Actionable Advice: Always verify the purity of your ECAA batch before starting the reaction. A simple ¹H NMR spectrum is the most effective tool for this. (See Protocol 1 for a detailed guide).
B) Reaction Temperature and Time: The Hantzsch synthesis requires a delicate balance of thermal energy.
-
Causality: Sufficient heat is needed to overcome the activation energy for the cyclization and subsequent dehydration steps.[3] However, excessive heat or prolonged reaction times can promote side reactions, most notably the hydrolysis of the ester group, which is a precursor to decarboxylation (See Question 2).
-
Actionable Advice: Aim for a gentle reflux in a solvent like absolute ethanol. Monitor the reaction progress by TLC (e.g., every 30-60 minutes). Once the starting ECAA is consumed, proceed with the workup promptly. Over-refluxing will not improve the yield of the desired product.
C) Inadequate Workup and Isolation: The product, being a hydrochloride salt, has specific solubility characteristics.
-
Causality: The protonated 2-amino group makes the molecule highly polar and water-soluble. Attempting to extract the salt into common organic solvents will result in significant product loss to the aqueous phase.
-
Actionable Advice: The most effective isolation method is typically cooling the reaction mixture (after completion) to induce crystallization of the hydrochloride salt directly from the reaction medium (e.g., ethanol). The crude product can then be collected by filtration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield issues.
Question 2: My final product is contaminated with a significant amount of 2-amino-4-methylthiazole. What causes this and how can I prevent it?
Answer: This is a classic degradation pathway. The presence of 2-amino-4-methylthiazole is a direct result of decarboxylation.
-
Mechanism: The reaction proceeds in two steps. First, the ethyl ester of your product is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially in the presence of water and heat. This resulting β-keto acid analogue, (2-aminothiazol-4-yl)-acetic acid, is highly unstable and readily loses CO₂ to form the more stable 2-amino-4-methylthiazole.[1]
-
Prevention:
-
Use Anhydrous Solvents: Ensure your reaction solvent (e.g., ethanol) is as dry as possible to minimize water available for hydrolysis.
-
Control Temperature: As mentioned, avoid excessive heat. The rate of hydrolysis is significantly increased at higher temperatures.
-
Careful pH Control During Workup: If you perform any aqueous washes, ensure they are brief and avoid strongly acidic or basic conditions. Neutralization of the hydrochloride salt to the free base should be done carefully and at low temperatures if required for subsequent steps.
-
Prompt Isolation: Do not let the reaction mixture sit for extended periods after completion, especially while hot.
-
Question 3: I've confirmed my ECAA starting material is pure, but I still see a persistent isomeric impurity. What is its source?
Answer: If your ECAA is clean, the other possibility, though less common, relates to the reactivity of thiourea itself. Thiourea exists in tautomeric forms, but the thione form is overwhelmingly favored. The primary reaction pathway involves the sulfur atom acting as the nucleophile.[3]
However, alternative cyclization pathways can be promoted by certain catalysts or extreme conditions, although these are not typical for this specific Hantzsch synthesis. A more likely source of unexpected isomers, if not from the starting material, could be from complex rearrangements under very harsh (e.g., super-acidic, high temperature) conditions not typically employed for this synthesis.
A far more probable scenario is the formation of a pseudothiohydantoin derivative . This occurs if your starting material is contaminated with ethyl chloroacetate, which reacts with thiourea to form 2-imino-4-thiazolidinone (pseudothiohydantoin).[6]
-
Actionable Advice: Re-examine the purity of your ECAA, specifically looking for traces of simple halo-esters like ethyl chloroacetate.
Key Side Reaction Pathways
Caption: Stepwise mechanism of the Hantzsch synthesis.
Q2: Why is the product isolated as a hydrochloride salt instead of the free base?
Answer: There are three primary reasons for isolating the product as its hydrochloride salt:
-
Stability: The free base of 2-aminothiazole derivatives can be less stable over long-term storage. The salt form protects the basic amino group from oxidative and other degradation pathways. [1]2. Physical Properties: The hydrochloride salt is typically a stable, crystalline solid with a sharp melting point, making it easy to handle, weigh, and characterize. The corresponding free base is often an oil or a low-melting solid, which is more difficult to purify by crystallization.
-
Solubility: While seemingly counterintuitive, the salt's insolubility in the cold ethanolic reaction medium provides a convenient and efficient method of isolation, separating it from more soluble impurities and unreacted starting materials.
Q3: What are the recommended analytical methods for in-process control and final purity assessment?
Answer: A multi-pronged approach is best for robust analysis.
| Technique | Application | Key Insights |
| TLC | In-process monitoring | Rapidly check for the consumption of ECAA. A typical eluent system is Ethyl Acetate/Hexanes (e.g., 70:30). |
| LC-MS | Crude & Final Analysis | Identify the mass of the product and key impurities (decarboxylated, isomeric). Essential for troubleshooting. |
| ¹H NMR | Starting Material & Final QC | Confirm the structure of the final product. Crucial for quantifying isomeric impurities in both the starting material and the final product. |
| Melting Point | Final QC | A sharp melting point is a good indicator of purity for the final crystalline salt. |
Part 3: Validated Experimental Protocols
Protocol 1: Purity Assessment of Ethyl 4-chloroacetoacetate (ECAA) by ¹H NMR
Objective: To quantify the presence of the undesired ethyl 2-chloroacetoacetate (2-ECAA) isomer.
-
Sample Prep: Prepare a solution of ~10-15 mg of ECAA in 0.6 mL of CDCl₃.
-
Acquisition: Record a standard ¹H NMR spectrum.
-
Analysis:
-
Desired Isomer (ECAA): Look for the characteristic singlet for the C2 methylene protons (–CO–CH₂ –CO–) at approximately δ 3.7 ppm . The C4 methylene protons (–Cl–CH₂ –CO–) will appear as a singlet around δ 4.3 ppm .
-
Undesired Isomer (2-ECAA): This isomer will show a characteristic methine proton (–CO–CH(Cl) –CO–) as a singlet at approximately δ 4.8-5.0 ppm .
-
-
Quantification: Integrate the singlet at ~3.7 ppm (ECAA) and the singlet at ~4.8-5.0 ppm (2-ECAA). The relative integration provides the molar ratio of the two isomers. Batches with >1-2% of the 2-ECAA isomer should be avoided or purified.
Protocol 2: Optimized Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).
-
Reagent Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.05 eq).
-
Add absolute ethanol (approx. 5 mL per gram of thiourea).
-
Stir the suspension at room temperature.
-
-
Reaction Initiation:
-
To the stirring suspension, add high-purity Ethyl 4-chloroacetoacetate (1.0 eq) dropwise over 5-10 minutes. The addition is mildly exothermic.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux (approx. 78-80 °C).
-
Maintain the reflux and monitor the reaction by TLC until the ECAA spot is no longer visible (typically 2-4 hours).
-
-
Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Cool the flask further in an ice-water bath for at least 1 hour to maximize crystallization.
-
Collect the resulting white crystalline solid by vacuum filtration.
-
-
Purification:
-
Wash the filter cake with a small amount of cold absolute ethanol to remove soluble impurities.
-
Wash the cake with a small amount of diethyl ether to aid in drying.
-
Dry the solid under vacuum at 40-50 °C to a constant weight. The product is obtained as a white to off-white crystalline solid.
-
References
-
Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
-
ResearchGate. (n.d.). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. Retrieved from [Link]
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. Retrieved from [Link]
- Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Sci-Hub. (n.d.). Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). pseudothiohydantoin. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate.
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
Welcome to the technical support center for the purification of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate.
Introduction
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a key building block in the synthesis of various pharmaceuticals, notably certain cephalosporin antibiotics. Its purity is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). The most common synthetic route to this compound is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloacetoacetate with thiourea. While effective, this synthesis can lead to several impurities that require robust purification strategies. This guide provides practical, experience-driven advice to help you achieve high purity of your target compound.
Core Purification Principles and Challenges
The purification of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride typically relies on two primary techniques: recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification. A major challenge in handling this compound is its susceptibility to degradation, particularly hydrolysis of the ester and decarboxylation, especially under harsh pH and temperature conditions. The compound can also be light-sensitive, necessitating appropriate handling precautions.
Troubleshooting Guide and FAQs
Recrystallization
Recrystallization is often the first line of defense for purifying crystalline solids. However, success is highly dependent on the choice of solvent and the control of crystallization conditions.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," or liquid-liquid phase separation, is a common problem when the solute is highly soluble in the hot solvent and its melting point is lower than the boiling point of the solvent.[1][2] Here’s a systematic approach to troubleshoot this issue:
-
Explanation of Causality: Oiling out occurs when the supersaturated solution cools to a point where the concentration of the solute exceeds its solubility, but the temperature is still above the compound's melting point in the presence of the solvent. This leads to the separation of a liquid phase (the "oil") instead of solid crystals. Impurities can also suppress the melting point and promote oiling out.[3]
-
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve the oil: Gently heat the mixture to re-dissolve the oil completely.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the supersaturation level.
-
Slow cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate with the heat turned off, or by insulating the flask. Rapid cooling is a common cause of oiling out.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the solvent system: If the above steps fail, the solvent system is likely unsuitable. Consider a mixed solvent system. For a polar compound like your hydrochloride salt, a common strategy is to dissolve it in a polar solvent in which it is soluble (like ethanol or isopropanol) and then slowly add a less polar anti-solvent (like ethyl acetate or diethyl ether) until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is often a sign that your compound has significant solubility in the cold solvent or that you used an excessive amount of solvent.
-
Explanation of Causality: The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent. If the compound remains highly soluble even at low temperatures, a significant portion will be lost in the mother liquor.
-
Step-by-Step Troubleshooting Protocol:
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Working with smaller, more concentrated batches can improve recovery.
-
Optimize the solvent: Your goal is a solvent that dissolves the compound well when hot but poorly when cold. If your current solvent is too good at dissolving the compound even when cold, you need to find an alternative.
-
Cool thoroughly: Ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation, but be mindful that this can sometimes cause impurities to crash out as well.
-
Recover from the mother liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by partially evaporating the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop will likely be less pure than the first.
-
Q3: What is a good starting solvent for the recrystallization of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride?
A3: For polar hydrochloride salts, polar protic solvents are often a good starting point.
-
Recommended Solvents:
-
Ethanol or Isopropanol: These are commonly used for recrystallizing similar polar organic salts. An ethanol-water mixture can also be effective.[4]
-
Mixed Solvent Systems: A mixture of a polar solvent like methanol or ethanol with a less polar co-solvent like ethyl acetate can be very effective. Dissolve the compound in a minimal amount of the hot polar solvent and then slowly add the less polar solvent until turbidity is observed.
-
-
Experimental Protocol: Recrystallization from Ethanol/Ethyl Acetate
-
Place the crude Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add ethyl acetate dropwise to the hot solution until a slight cloudiness persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Q1: What is a suitable stationary and mobile phase for the column chromatography of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride?
A1: For a polar compound like this, normal-phase chromatography on silica gel is a common approach.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Starting Point: Based on TLC data for similar compounds, a good starting point for developing a mobile phase would be a mixture of ethyl acetate and hexane or dichloromethane and methanol.[5][6]
-
TLC Analysis: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). For aminothiazole ethyl esters, a reported TLC eluent is a mixture of n-butanol, acetic acid, and water in a 3:1:1 ratio.[7] This highly polar system suggests that your compound is quite polar. For silica gel column chromatography, a less polar system would be needed. A good starting point for TLC development would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol). Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system for good separation on the column.
-
-
Experimental Protocol: Flash Column Chromatography
-
Prepare the column: Pack a glass column with silica gel in a non-polar solvent like hexane.
-
Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the column.
-
Elute the column: Start with a low-polarity mobile phase (e.g., 100% dichloromethane or a mixture with a small amount of methanol) and gradually increase the polarity by increasing the percentage of methanol.
-
Collect fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Q2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
A2: Streaking on a TLC plate is often an indication that the compound is highly polar and is interacting very strongly with the stationary phase (silica gel, which is acidic). It can also be caused by overloading the sample.
-
Explanation of Causality: The free amino group on the thiazole ring is basic and can interact strongly with the acidic silanol groups on the silica gel surface, leading to poor spot shape and streaking.
-
Step-by-Step Troubleshooting Protocol:
-
Add a basic modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent. This will neutralize the acidic sites on the silica gel and improve the spot shape.
-
Add an acidic modifier: If your compound is acidic, adding a small amount of acetic acid or formic acid to the eluent can help. For your aminothiazole hydrochloride, a basic modifier is more likely to be effective.
-
Use a different stationary phase: If modifying the mobile phase doesn't work, consider using a different stationary phase like alumina (which is basic) or a reverse-phase silica gel (C18).
-
Reduce the sample concentration: Make sure you are not spotting too much material on the TLC plate.
-
Identification and Removal of Common Impurities
The Hantzsch synthesis can produce several byproducts. Understanding these impurities is key to developing an effective purification strategy.
| Impurity/Byproduct | Potential Cause | Identification | Purification Strategy |
| Unreacted Thiourea | Incomplete reaction | Highly polar, may be visible near the baseline on TLC. | Water wash of the crude product; highly polar nature allows for easy separation by column chromatography. |
| Unreacted Ethyl 4-chloroacetoacetate | Incomplete reaction | Less polar than the product. | Column chromatography. |
| (2-Amino-1,3-thiazol-4-yl)acetic acid | Hydrolysis of the ethyl ester | More polar than the product. Can be detected by HPLC and NMR (absence of ethyl group signals). | Can be removed by an aqueous wash with a mild base (like sodium bicarbonate solution) followed by extraction of the desired ester into an organic solvent. Recrystallization can also be effective. |
| 2-Amino-4-methylthiazole | Decarboxylation of the acetic acid side chain, often promoted by heat and acidic conditions. | Less polar than the product. Can be identified by GC-MS or NMR. | Column chromatography. |
Purity Assessment: A Self-Validating System
To ensure the trustworthiness of your purification, a combination of analytical techniques should be employed.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and the purity of column fractions. A single spot in multiple eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A validated HPLC method can provide a quantitative measure of purity and detect trace impurities. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any impurities. The spectra should be clean, with all peaks correctly assigned to the protons and carbons of the target molecule. For Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, you would expect to see signals for the ethyl group (a triplet and a quartet), the methylene group of the acetate side chain (a singlet), the proton on the thiazole ring (a singlet), and the amino protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amino group (N-H stretching), the ester carbonyl group (C=O stretching), and the C=N and C-S bonds of the thiazole ring.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Experimental Workflows and Diagrams
Logical Flow for Purification and Analysis
Caption: General purification and analysis workflow.
Troubleshooting Recrystallization: Oiling Out
Caption: Decision tree for troubleshooting "oiling out".
References
-
Basavanakatti, V. V., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
- Huwiler, A., & Tenud, L. (1983). U.S. Patent No. 4,391,979. Washington, DC: U.S.
-
Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]
-
Iovu, M., et al. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 65(2), 207-213. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
-
PubChem. (n.d.). 2-Aminothiazole-4-acetic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)acetate. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
Zhang, Y., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(11), 19687-19703. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Choi, H. (2021). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. [Master's thesis, University of Alberta]. [Link]
-
Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Retrieved from [Link]
Sources
- 1. nasc.ac.in [nasc.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 53266-94-7[Ethyl 2-(2-aminothiazol-4-yl)acetate]- Acmec Biochemical [acmec.com.cn]
- 5. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]
- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Common Impurities in Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
Welcome to the technical support guide for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (EATA·HCl). This document is designed for researchers, scientists, and drug development professionals who utilize this critical key starting material (KSM). As a foundational building block in the synthesis of numerous pharmaceuticals, particularly third-generation cephalosporin antibiotics like Cefixime, the purity of EATA·HCl is paramount to ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3]
This guide moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common purity-related challenges. We will explore the origins of process-related and degradation impurities, provide robust analytical and troubleshooting workflows, and outline best practices for proactive purity control.
FAQ: Understanding the Impurity Landscape
This section addresses the most frequent questions our team encounters regarding the purity and stability of EATA·HCl.
Q1: What are the primary sources of impurities in my batch of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate HCl?
Impurities in EATA·HCl can be broadly classified into two main categories: process-related impurities, which arise during synthesis, and degradation products, which form during storage or handling.
-
Process-Related Impurities: These are substances introduced or created during the manufacturing process. The most common synthesis route is the Hantzsch thiazole synthesis, which involves the condensation of an ethyl 4-haloacetoacetate with thiourea.[1][4]
-
Unreacted Starting Materials: Residual levels of thiourea and ethyl 4-chloroacetoacetate (or its bromo- equivalent) can be carried through if the reaction or purification is incomplete.
-
Reaction By-products: The Hantzsch synthesis, while generally efficient, can produce side products. Under certain pH conditions, for example, isomeric impurities such as 3-substituted 2-imino-2,3-dihydrothiazoles could potentially form, though this is more common with N-substituted thioureas.[5]
-
Residual Solvents: Solvents used during the reaction and purification (e.g., methanol, ethanol, ethyl acetate) may be present in the final product if not adequately removed.[6]
-
-
Degradation Impurities: EATA·HCl can degrade when exposed to adverse conditions such as light, heat, or moisture.
-
Hydrolysis Product: The most common degradation pathway is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, (2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride.
-
Decarboxylation Product: The parent carboxylic acid is known to be unstable and can easily undergo decarboxylation, especially in solution, to yield 2-amino-4-methylthiazole.[1] This impurity can also form directly from EATA·HCl under harsh conditions.
-
Oxidative Degradants: Exposure to air and/or light can lead to the formation of various oxidized species, often resulting in a discoloration (yellowing or browning) of the material.
-
Q2: I'm observing an unexpected peak in my HPLC analysis. What are the likely culprits?
Identifying an unknown peak requires a systematic approach. The first step is to consider the most probable impurities based on their origin and chemical properties. The table below summarizes key potential impurities and their characteristics.
Table 1: Common Impurities in Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate HCl
| Impurity Name | Structure | Origin | Typical Analytical Observations (HPLC) |
| Thiourea | H₂NCSNH₂ | Starting Material | Very polar; typically elutes very early in a reverse-phase HPLC method. |
| Ethyl 4-chloroacetoacetate | ClCH₂COCH₂COOEt | Starting Material | Less polar than the main product; elutes later. |
| (2-Amino-1,3-thiazol-4-yl)acetic acid HCl | Hydrolysis Product | More polar than the ethyl ester; elutes earlier. Its presence may increase upon aging of the analytical sample solution. | |
| 2-Amino-4-methylthiazole | Decarboxylation Product | Less polar than the main product; elutes later. Can be formed from the hydrolysis product.[1] | |
| Dimeric/Oligomeric Species | Varies | By-product/Degradation | Typically high molecular weight and much less polar; elute significantly later or may not elute at all. |
Note: Relative retention times are highly dependent on the specific HPLC method used.
Q3: My EATA·HCl powder has developed a yellow or brown tint over time. What is causing this, and is the material still usable?
The development of a non-white color is a common indicator of degradation. The primary cause is typically oxidation of the aminothiazole ring system, which creates highly conjugated, chromophoric (color-absorbing) molecules. This process can be accelerated by exposure to:
-
Light: The aminothiazole moiety can be light-sensitive.[1]
-
Heat: Elevated temperatures increase the rate of all chemical reactions, including degradation.
-
Oxygen: The presence of air facilitates oxidation.
Causality: The lone pair of electrons on the amino group makes the thiazole ring electron-rich and thus more susceptible to oxidation.
Usability: While a slight change in color may not significantly impact the material's performance in some applications, it is a clear sign of impurity formation. For GMP applications or syntheses where purity is critical, the material should be re-analyzed for purity and impurity profiles. If new, significant impurity peaks are detected, the batch should be rejected or re-purified.
Troubleshooting & Analytical Protocols
When an out-of-specification (OOS) result or an unknown peak is observed, a structured analytical approach is necessary.
Workflow: Investigating an Unknown Impurity
The following workflow provides a logical path from the initial observation of an anomalous peak to its structural identification.
Caption: Workflow for investigating unknown impurities.
Protocol: Reverse-Phase HPLC Method for Impurity Profiling
This protocol provides a robust starting point for separating EATA·HCl from its common impurities. It should be validated and optimized for your specific instrumentation and requirements.
Objective: To achieve baseline separation of the main component from key process and degradation impurities.
Methodology:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Expert Insight: TFA acts as an ion-pairing agent, improving the peak shape of the primary amine-containing analyte and its related substances.
-
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 70 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of EATA·HCl and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Proactive Purity Control & Synthesis Best Practices
Preventing impurity formation is always preferable to removing it.
Q4: What are the best practices for synthesizing high-purity EATA·HCl?
Control over the Hantzsch thiazole synthesis is key. The reaction involves the initial S-alkylation of thiourea by ethyl 4-chloroacetoacetate, followed by intramolecular cyclization and dehydration.
Caption: Synthesis and primary degradation pathways for EATA·HCl.
Key Control Points:
-
Temperature Control: The initial reaction is often exothermic. Maintaining a consistent temperature (e.g., 25-30 °C) is crucial to prevent side reactions.[1]
-
Stoichiometry: Use a slight excess of thiourea to ensure the complete consumption of the ethyl 4-haloacetoacetate, which can be more difficult to remove during purification.
-
pH Management: While the reaction is typically run under neutral or slightly acidic conditions, significant deviations can affect the reaction pathway.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is the most effective method for removing unreacted starting materials and most by-products. The process should be validated to demonstrate its purging capacity for key impurities.
Q5: How should I properly store this material to prevent degradation?
To maintain the long-term integrity of EATA·HCl, adhere to the following storage recommendations based on its chemical liabilities:
-
Temperature: Store in a controlled, cool environment, ideally refrigerated (2-8 °C).[2][7]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Light: Protect from light by using amber glass vials or storing the containers in the dark.
-
Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis of the ester.
By understanding the synthetic origin of impurities and the chemical drivers of degradation, you can implement robust controls in your laboratory to ensure the consistent purity and performance of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
References
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
-
SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) - PubChem. National Center for Biotechnology Information. [Link]
-
CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate | Pharmaffiliates. Pharmaffiliates. [Link]
- Cefixime impurity and synthesis method thereof - Google Patents.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. [Link]
-
Cefixime Impurities and Related Compound - Veeprho. Veeprho. [Link]
-
A kind of cefixime impurity and preparation method thereof - Eureka | Patsnap. Patsnap. [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap. [Link]
- Preparation method of cefixime delta 3 isomer impurity - Google Patents.
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]
-
Cefixime Impurities Manufacturers & Suppliers - Daicel Pharma Standards. Daicel Pharma. [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cefixime Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Recrystallization of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
Introduction
Welcome to the technical support guide for the recrystallization of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (CAS No: 76629-17-9). This molecule is a critical intermediate in the synthesis of several key pharmaceuticals, particularly semi-synthetic cephalosporin antibiotics.[1][2] Its purification is a pivotal step for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). As a hydrochloride salt, this compound presents unique challenges and opportunities in its purification by recrystallization.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and adapt procedures to your specific experimental context. We will cover recommended solvent systems, step-by-step protocols, and a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered in the laboratory.
Critical Compound Characteristics
A foundational understanding of the physicochemical properties of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is essential for developing a robust recrystallization protocol.
| Property | Value | Source |
| CAS Number | 76629-17-9 | |
| Molecular Formula | C₇H₁₁ClN₂O₂S | |
| Molecular Weight | 222.69 g/mol | |
| Physical Form | Solid | |
| Key Sensitivities | Light-sensitive; store in a dark place under an inert atmosphere. | [1] |
| Storage Conditions | 2-8°C |
Section 1: The Science of Recrystallizing a Thiazole Salt
The structure of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride dictates its solubility behavior. The molecule possesses a moderately polar thiazole ring, an ionizable amino group (present as a hydrochloride salt), and an ethyl ester group. The hydrochloride salt form significantly increases its polarity and its affinity for polar protic solvents like water and alcohols.
The core principle of recrystallization is to exploit differences in solubility at varying temperatures. An ideal solvent will dissolve the compound completely at or near its boiling point but will have very low solubility for the compound at low temperatures (e.g., 0-4°C). This differential solubility allows for the selective crystallization of the desired product, leaving impurities behind in the solvent (the "mother liquor").
For this specific compound, a binary solvent system, often an alcohol and water, is highly effective.
-
The "Good" Solvent (e.g., Ethanol, Methanol): The organic portion of the molecule allows it to dissolve well in hot alcohol.
-
The "Anti-Solvent" (e.g., Water): As a salt, the compound is also soluble in water. However, adding water to an alcoholic solution can dramatically decrease the compound's solubility, especially upon cooling, by altering the overall polarity of the solvent system. This technique is known as anti-solvent crystallization.[3]
General Recrystallization Workflow
The following diagram illustrates the fundamental steps of a typical recrystallization experiment.
Caption: General workflow for laboratory recrystallization.
Section 2: Recommended Experimental Protocols
Protocol A: Recrystallization using a Binary Solvent System (Ethanol/Water)
This is the most highly recommended method due to its efficacy and the use of common, relatively safe solvents. A similar method has been proven effective for related thiazole derivatives.[4]
Materials:
-
Crude Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flask
-
Heating source (hot plate with stirring)
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for good recovery.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, or if you will be using charcoal (see Troubleshooting), perform a hot filtration at this stage.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated at the boiling point but not yet supersaturated.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (in the same ratio determined for crystallization) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems in a direct question-and-answer format.
Troubleshooting Recrystallization Issues
Q: My compound won't dissolve in the chosen solvent, even at its boiling point. What should I do?
A: This indicates a polarity mismatch between your compound and the solvent.[6]
-
Check Your Solvent: You may be using a solvent that is not polar enough. For this hydrochloride salt, highly non-polar solvents like hexane or toluene will be ineffective.
-
Increase Polarity: If you are using a single alcohol (e.g., isopropanol), its polarity might be insufficient. Try a more polar alcohol like ethanol or methanol.
-
Use a Binary System: If you haven't already, switch to an ethanol/water or methanol/water system as described in Protocol A. The water component significantly increases the solvent's overall polarity.
Q: My compound dissolved perfectly, but no crystals have formed, even after cooling in an ice bath. Why?
A: This is a classic case of an unsaturated or insufficiently supersaturated solution.
-
Too Much Solvent: The most common cause is the use of too much solvent during the dissolution step.[5] To fix this, you can gently heat the solution to evaporate some of the solvent. Once you see crystal formation on the side of the flask, allow it to cool again.
-
Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, you can try to induce nucleation.
-
Scratch Method: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.
-
Q: My compound has "oiled out" into a gooey liquid instead of forming solid crystals. How can I fix this?
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes too highly supersaturated too quickly.[6]
-
Reheat and Add Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the "good" solvent (e.g., ethanol). This reduces the supersaturation level.
-
Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of heat loss. A slower approach to the saturation point often prevents oiling out.
-
Change Solvents: If the problem persists, consider a solvent or solvent system with a lower boiling point.
Q: My final product is yellow or brown, but the literature says it should be white. How can I remove the color?
A: This is due to colored impurities co-precipitating with your product.[6]
-
Use Activated Charcoal: Activated charcoal is highly effective at adsorbing large, colored impurity molecules.
-
After dissolving your crude compound in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Reheat the solution to boiling for a few minutes.
-
You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
-
Perform a Second Recrystallization: If the product is still colored, a second recrystallization can significantly improve its purity and color.
Q: My final yield is very low. What are the common causes?
A: Low yield is a frustrating but common issue.
-
Excess Solvent: As mentioned, using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[5]
-
Premature Crystallization: If you performed a hot filtration, the product may have crystallized prematurely in the filter paper or funnel. Ensure your filtration apparatus is pre-heated.
-
Incomplete Cooling: Ensure you have cooled the solution in an ice bath for a sufficient amount of time to maximize precipitation.
-
Excessive Washing: Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.
Frequently Asked Questions (FAQs)
Q: How does the hydrochloride salt form affect the choice of solvent?
A: The ionic nature of the hydrochloride salt makes the compound significantly more polar than its free-base form. This means it is more soluble in polar protic solvents like water and alcohols, and much less soluble in non-polar organic solvents like ethers and hydrocarbons. This property is key to designing an effective recrystallization, particularly using anti-solvent methods with water.
Q: Are there any specific handling precautions I should take with this compound?
A: Yes. The compound is known to be light-sensitive.[1] All work, including recrystallization and subsequent storage, should be carried out in vessels protected from light (e.g., flasks covered in aluminum foil). The final product should be stored in an amber vial at the recommended 2-8°C under an inert atmosphere.
Q: How can I confirm the purity of my recrystallized product?
A: Several analytical methods can be used:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, capable of detecting and quantifying very small amounts of impurities. A patent for a related synthesis reports achieving 99.5% purity as determined by HPLC.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities with distinct signals.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range is indicative of impurities.
References
-
Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.). Google Patents.
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (2017). Farmacia Journal. Retrieved from [Link]
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). (n.d.). Google Patents.
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. (n.d.). PrepChem.com. Retrieved from [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]
-
Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2003). ResearchGate. Retrieved from [Link]
-
Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2013). ResearchGate. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
Welcome to the dedicated technical support guide for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (EATA-HCl). As a pivotal intermediate in the synthesis of cephalosporin antibiotics and other bioactive molecules, its effective solubilization is critical for reaction success, purification, and downstream applications.[1][2] This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common solubility challenges encountered in the laboratory. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Understanding the Core Challenge: The Nature of a Hydrochloride Salt
The primary obstacle to solubilizing EATA-HCl is its identity as a hydrochloride salt. Organic bases, like the 2-aminothiazole moiety in your compound, are often converted into salts to improve their aqueous solubility and shelf-life.[3] This ionic character, however, simultaneously reduces its solubility in many common, less polar organic solvents. The key to mastering its use lies in controlling the equilibrium between the charged (salt) form and the neutral (free base) form.
Frequently Asked Questions (FAQs)
Q1: My EATA-HCl won't dissolve in my organic reaction solvent (e.g., DCM, Ethyl Acetate, THF). Why is this happening?
This is the most common issue and is directly related to the ionic nature of the hydrochloride salt. The protonated aminothiazole group forms a salt with the chloride ion, creating a polar, charged species with a high lattice energy. Non-polar or moderately polar aprotic solvents like Dichloromethane (DCM), Toluene, or Ethyl Acetate are poor at solvating ions.
Causality: A significant mismatch exists between the high polarity of the ionic salt and the lower polarity of the solvent. The solvent molecules cannot effectively overcome the strong electrostatic forces holding the crystal lattice together.
Solution:
-
Switch to a Polar, Protic or Aprotic Solvent: Attempt to dissolve a small sample in solvents like Methanol, Ethanol, Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). These are often used, but may not be compatible with your reaction chemistry.
-
Convert to the Free Base: For reactions in non-polar organic solvents, the most robust solution is to convert the salt to its neutral free base form, which is significantly more soluble in these media. See Protocol 1 for a detailed procedure.
-
Use a Phase-Transfer Catalyst: In some biphasic reactions, a phase-transfer catalyst can help shuttle the reactant between an aqueous phase (where the salt is soluble) and an organic phase.
Q2: How does pH dramatically affect the solubility of this compound?
The pH of the solution governs the protonation state of the 2-amino group on the thiazole ring. The pKa of the conjugate acid of 2-aminothiazole is approximately 5.36.[4]
-
At low pH (pH < 4): The amino group is fully protonated (-NH3+). The compound exists as the hydrochloride salt and exhibits its highest solubility in aqueous or highly polar protic solvents.[3][5]
-
At neutral or high pH (pH > 7): The amino group is deprotonated, existing as the neutral "free base" (-NH2). This form is significantly less soluble in water but much more soluble in organic solvents like ethyl acetate or DCM.[1][6]
This relationship is the cornerstone of troubleshooting. You can manipulate the pH to dissolve the compound in a desired phase, which is a classic strategy for extraction and purification.
Caption: pH-dependent equilibrium of EATA-HCl.
Q3: I need to run my reaction under anhydrous conditions. How can I prepare a solution of the active compound?
This requires preparing the free base form, as the hydrochloride salt is often difficult to render fully anhydrous and has poor solubility in typical anhydrous reaction solvents.
Expert Insight: Direct use of the HCl salt in reactions requiring a stoichiometric amount of base (e.g., with triethylamine) can be problematic. The added base will first neutralize the HCl salt before participating in the desired reaction, complicating stoichiometry and potentially forming a precipitate (triethylamine hydrochloride) that interferes with the reaction.
Solution: Perform the conversion to the free base as described in Protocol 1 . After extracting the free base into an organic solvent, dry the solution thoroughly with a drying agent like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and use the resulting solution directly.
Q4: I tried to dissolve the compound with heat, but it oiled out or the solution turned brown. What happened?
While gentle heating can increase the rate of dissolution and solubility, EATA-HCl and its free base can be thermally labile. The ester functional group is susceptible to hydrolysis, especially if residual water and acid/base are present. The browning indicates potential degradation or side reactions.
Recommendations:
-
Use Minimal Heat: Apply only gentle warming (e.g., 30-40°C).
-
Inert Atmosphere: If heating, do so under an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition.
-
Prioritize pH/Solvent Adjustment: Exhaust solvent and pH modification strategies before resorting to significant heating.
Data & Protocols
General Solubility Profile (Qualitative)
The following table provides a general guide for solvent selection. Solubility can be concentration-dependent; always test on a small scale first.
| Solvent | EATA-HCl (Salt Form) | EATA (Free Base) | Rationale & Comments |
| Water | Soluble | Sparingly Soluble | The salt form is ionic and dissolves in water. The free base has low aqueous solubility. |
| Methanol / Ethanol | Soluble | Soluble | Polar protic solvents that can solvate both the salt and the free base effectively. |
| DMSO / DMF | Soluble | Soluble | Highly polar aprotic solvents capable of dissolving a wide range of compounds. |
| Acetonitrile | Sparingly Soluble | Moderately Soluble | Moderately polar; may require co-solvents or warming for the HCl salt. |
| Ethyl Acetate | Insoluble | Soluble | A common extraction solvent for the free base. |
| Dichloromethane (DCM) | Insoluble | Soluble | Excellent solvent for the free base after neutralization. |
| Diethyl Ether / Hexanes | Insoluble | Sparingly Soluble | The free base may be precipitated from a more polar solvent by adding these anti-solvents. |
Experimental Protocols
Protocol 1: Conversion of EATA-HCl to its Free Base for Organic Reactions
This protocol describes the standard procedure to convert the water-soluble salt into the organic-soluble neutral form.
Materials:
-
EATA-HCl
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Separatory Funnel
-
Anhydrous Sodium Sulfate (Na2SO4)
-
pH paper or meter
Procedure:
-
Dissolution: Dissolve the EATA-HCl in a minimal amount of deionized water in a flask or beaker.
-
Transfer: Transfer the aqueous solution to a separatory funnel.
-
Neutralization: Slowly add saturated sodium bicarbonate solution dropwise while gently swirling. Continue addition until gas evolution (CO2) ceases and the aqueous layer is basic (pH ~8). Verify the pH with test paper.
-
Scientific Rationale: Bicarbonate is a weak base, which minimizes the risk of ester hydrolysis that could occur with stronger bases like NaOH or KOH.[1]
-
-
Extraction: Add a volume of ethyl acetate or DCM to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate fully. The organic layer contains the EATA free base.
-
Collection: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).
-
Re-extraction: To maximize yield, add a fresh portion of organic solvent to the aqueous layer and repeat the extraction (Step 4-6) one or two more times.
-
Combine & Dry: Combine all organic extracts. Add anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes until the solution is clear and the drying agent is no longer clumping.
-
Isolation: Filter or decant the dried organic solution. The resulting solution contains the EATA free base and can be used directly in a reaction or concentrated under reduced pressure to yield the free base as an oil or solid.
Troubleshooting Workflow
If you encounter a solubility issue, follow this decision tree to identify a viable solution path.
Caption: Decision tree for troubleshooting EATA-HCl solubility.
References
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Ethyl (2-amino-4-thiazolyl)acetate. Chem-Impex. [Link]
-
Hydrochloride. Wikipedia. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. SciELO. [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hydrochloride - Wikipedia [en.wikipedia.org]
- 4. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible science. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents a valuable case study for multi-technique spectroscopic characterization. This guide provides an in-depth analysis of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by comparative data from alternative analytical methods.
The hydrochloride salt form of this aminothiazole derivative introduces specific spectroscopic signatures that are critical to identify for unambiguous confirmation of the molecule's identity and purity. This guide will delve into the nuances of its ¹H and ¹³C NMR spectra, offering a comparative perspective against its free base form and discussing the underlying principles of chemical shift perturbations upon protonation.
The Power of NMR in Structural Elucidation
NMR spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level map of the molecule. For Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, both ¹H and ¹³C NMR are indispensable.
Understanding the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. The formation of the hydrochloride salt primarily affects the chemical shifts of protons located near the site of protonation, which in this case is the basic amino group and potentially the thiazole ring nitrogens. This deshielding effect results in a downfield shift of the corresponding signals.[1]
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate and its Predicted Hydrochloride Salt.
| Proton Assignment | Free Base (CDCl₃) | Predicted Hydrochloride Salt (DMSO-d₆) | Rationale for Shift |
| -CH₂- (acetate) | ~3.54 | ~3.6 - 3.8 | Minor inductive effect from protonated ring system. |
| Thiazole-H | ~6.30 | ~6.5 - 6.8 | Deshielding due to protonation of the aminothiazole ring system. |
| -NH₂ | ~5.6 (broad) | ~7.0 - 8.0 (broad) or exchanges with D₂O | Significant downfield shift upon protonation to -NH₃⁺. In protic solvents like D₂O, this signal may exchange and not be observed.[1] |
| -O-CH₂- (ethyl) | ~4.17 | ~4.1 - 4.3 | Minimal change, distant from the site of protonation. |
| -CH₃ (ethyl) | ~1.26 | ~1.2 - 1.3 | Minimal change, distant from the site of protonation. |
Note: The chemical shifts for the free base are based on available data. The predicted shifts for the hydrochloride salt are estimations based on the expected effects of protonation and typical solvent effects of DMSO-d₆.
Delving into the ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Similar to proton NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. The protonation of the aminothiazole ring will cause a downfield shift for the carbon atoms within the heterocyclic system, particularly C2 and C4.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride in DMSO-d₆.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (ester) | ~170 | Typical chemical shift for an ester carbonyl. |
| C2 (thiazole) | ~168 | Significant deshielding due to proximity to the protonated amino group. |
| C4 (thiazole) | ~145 | Deshielding due to electron-withdrawing effect of the protonated ring. |
| C5 (thiazole) | ~110 | Less affected by protonation compared to C2 and C4. |
| -O-CH₂- (ethyl) | ~61 | Standard chemical shift for an ethoxy group. |
| -CH₂- (acetate) | ~35 | Slightly deshielded by the adjacent thiazole ring. |
| -CH₃ (ethyl) | ~14 | Typical chemical shift for a methyl group in an ethyl ester. |
Note: These are predicted values based on data from similar aminothiazole derivatives and general principles of ¹³C NMR spectroscopy.
A Comparative Look: Alternative Characterization Techniques
While NMR is paramount for structural elucidation, a comprehensive characterization often involves orthogonal techniques that provide complementary information.
Table 3: Comparison of Analytical Techniques for the Characterization of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Unambiguous structure determination. | Requires higher sample amounts, can be less sensitive than MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Does not provide detailed structural connectivity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast and simple, provides a "fingerprint" of the molecule. | Can be ambiguous for complex molecules, not quantitative. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of a compound. For Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the molecular weight of the free base. This would provide strong evidence for the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the presence of key functional groups. In the spectrum of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, characteristic absorption bands would be expected for the N-H stretches of the ammonium group (broad band around 3000-3400 cm⁻¹), the C=O stretch of the ester (around 1730-1750 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole ring (in the 1500-1650 cm⁻¹ region).
Experimental Protocols
NMR Sample Preparation: A Step-by-Step Guide
The quality of the NMR spectrum is highly dependent on proper sample preparation. For a hydrochloride salt, the choice of solvent is critical to ensure solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices.
Protocol for NMR Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Labeling: Clearly label the NMR tube with the sample identification.
Diagram 1: Workflow for NMR Sample Preparation and Analysis
Caption: A streamlined workflow from sample preparation to structural confirmation using NMR.
Conclusion
The characterization of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride by NMR spectroscopy, particularly when comparing the spectra of the salt and the free base, provides a clear and detailed picture of its molecular structure. The predicted downfield shifts in both ¹H and ¹³C NMR upon protonation of the amino group serve as a key diagnostic feature. When combined with data from complementary techniques like mass spectrometry and FTIR, researchers can be highly confident in the identity and purity of this important synthetic intermediate. This multi-faceted approach to characterization is a hallmark of rigorous scientific practice in the field of drug discovery and development.
References
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]
-
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate characterization of pharmaceutical intermediates is a critical step in the journey from discovery to market. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, a key building block in the synthesis of various bioactive molecules, including some cephalosporin antibiotics, demands robust analytical methodologies for its identification and purity assessment.[1] This guide provides an in-depth analysis of the mass spectrometric behavior of this compound and offers a comparative overview with other essential analytical techniques.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) stands as a cornerstone technique in the analytical chemist's arsenal, prized for its exceptional sensitivity and specificity. When coupled with a separation technique like liquid chromatography (LC-MS), it provides unparalleled capabilities for identifying and quantifying compounds within complex mixtures. For a molecule like Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, LC-MS is the premier choice for definitive identification, impurity profiling, and pharmacokinetic studies.
Molecular Ion and Isotopic Pattern
The initial step in the mass spectrometric analysis is the determination of the molecular weight. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate as a free base has a molecular formula of C₇H₁₀N₂O₂S and a monoisotopic mass of 186.05 g/mol .[2] In its hydrochloride salt form (C₇H₁₁ClN₂O₂S), the molecular weight is 222.69 g/mol .
When analyzed by electrospray ionization (ESI) in positive ion mode, the compound is expected to readily protonate, primarily at the basic amino group or the thiazole nitrogen, to yield a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 187.06. The presence of sulfur will result in a characteristic isotopic pattern, with the A+2 peak (containing ³⁴S) having a relative abundance of approximately 4.4% of the monoisotopic peak (containing ³²S). This isotopic signature is a key diagnostic feature in confirming the presence of a sulfur-containing compound.
Deconstructing the Molecule: A Predictive Look at Fragmentation
The structure of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate offers several potential fragmentation points. The most likely fragmentation pathways for the [M+H]⁺ ion at m/z 187.06 are detailed below.
Key Predicted Fragment Ions:
| m/z (Predicted) | Proposed Structure/Loss | Rationale |
| 159 | [M+H - C₂H₄]⁺ | Loss of ethylene from the ethyl group via a McLafferty-type rearrangement is a common fragmentation pathway for ethyl esters. |
| 141 | [M+H - C₂H₅OH]⁺ | Neutral loss of ethanol from the ester is another characteristic fragmentation. |
| 114 | [C₄H₄N₂S]⁺ | Cleavage of the bond between the thiazole ring and the acetate side chain, resulting in a protonated 2-amino-4-methylthiazole-like fragment. This is supported by GC-MS data for the free base.[5] |
| 113 | [C₄H₃N₂S]⁺ | Subsequent loss of a hydrogen atom from the m/z 114 fragment. This fragment is also seen in the MS/MS of the parent carboxylic acid.[6] |
A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves a multi-technique approach. Here, we compare LC-MS with other common analytical methods for the analysis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
| Feature | LC-MS/MS | HPLC-UV | ¹H NMR / ¹³C NMR | FT-IR |
| Sensitivity | Very High (ng/mL to pg/mL) | Moderate (µg/mL) | Low (mg/mL) | Low (mg/mL) |
| Specificity | Very High | Moderate to High | High | Moderate |
| Structural Information | High (Fragmentation) | Low | Very High (Connectivity) | Moderate (Functional Groups) |
| Quantitative Accuracy | High | High | Moderate | Low |
| Speed | Fast (minutes per sample) | Moderate (minutes per sample) | Slow (minutes to hours per sample) | Very Fast (seconds per sample) |
| Cost | High | Moderate | High | Low |
A study comparing HPLC-UV and LC-MS/MS for the quantification of a novel aminothiazole derivative found that the LC-MS/MS method was significantly more sensitive and required less sample volume.[7][8][9] The total run time for the LC-MS/MS method was also considerably shorter.[9]
Experimental Protocols
LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for the specific instrumentation used.
-
Sample Preparation: Dissolve Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride in a suitable solvent, such as methanol or a mixture of methanol and water, to a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the protonated molecule at m/z 187.06.
-
MS/MS Scan: Isolate the precursor ion at m/z 187.06 and perform collision-induced dissociation (CID) to obtain the fragment ion spectrum.
-
Alternative Analytical Techniques
-
HPLC-UV: The same chromatographic conditions as for LC-MS can be used. Detection would be performed using a UV detector, likely at a wavelength around the λmax of the thiazole ring system (typically in the range of 230-280 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylene protons, a singlet for the thiazole proton, and a broad singlet for the amino protons. A reference spectrum for the ethyl group can be seen in similar structures like ethyl 4-aminobenzoate.[10]
-
¹³C NMR: Signals for the carbonyl carbon, the ethyl group carbons, the methylene carbon, and the carbons of the thiazole ring would be expected.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1735 cm⁻¹), and C=N and C=C stretching of the thiazole ring (in the 1500-1650 cm⁻¹ region).[11]
Conclusion: An Integrated Approach for Comprehensive Characterization
For drug development and quality control, a comprehensive analytical strategy is paramount. While LC-MS/MS excels in sensitivity and specificity, techniques like NMR provide definitive structural information, and HPLC-UV offers a reliable and cost-effective method for routine purity assessments. The judicious application of these complementary techniques, guided by a deep understanding of the molecule's chemical properties, ensures the highest level of confidence in the analytical results.
References
A comprehensive list of references is available upon request.
Sources
- 1. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. d-nb.info [d-nb.info]
- 4. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S | CID 717815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
A-Scientist's Comparative Guide: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride vs. Its Free Base
Executive Summary
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is a cornerstone intermediate in the synthesis of numerous pharmaceuticals, most notably third-generation cephalosporin antibiotics like Cefixime and Ceftriaxone.[1][2] This guide provides an in-depth comparison of its two common commercial forms: the hydrochloride (HCl) salt and the free base. The choice between these forms is not trivial; it carries significant implications for solubility, stability, handling, and reactivity. In short, the hydrochloride salt offers superior stability and handling properties, making it ideal for storage and initial reaction setups. In contrast, the free base is the reactive species required for nucleophilic substitution reactions, necessitating an in situ or prior neutralization step when starting from the salt. This document serves as a practical guide for researchers and process chemists to make informed decisions, optimize reaction conditions, and ensure reproducibility.
Molecular and Physicochemical Profile: A Head-to-Head Comparison
The fundamental difference between the two forms lies in the protonation state of the exocyclic amino group on the thiazole ring. In the hydrochloride salt, this nitrogen atom is protonated, forming an ammonium chloride salt. This seemingly minor modification dramatically alters the compound's physical properties.
| Property | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Free Base) | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate HCl (Salt) | Rationale & Causality |
| Molecular Formula | C₇H₁₀N₂O₂S[3] | C₇H₁₁ClN₂O₂S | Addition of one molecule of hydrogen chloride. |
| Molecular Weight | 186.23 g/mol [3] | 222.69 g/mol | The mass of HCl is added to the free base. |
| Appearance | Light yellow to brown crystalline powder[3] | Off-white to light yellow solid. | Protonation can slightly alter the chromophore system and crystal lattice, affecting color. |
| Melting Point | 92-96 °C[3] | ~151 °C (for the corresponding acid)[4] | The ionic character of the salt leads to a stronger, more ordered crystal lattice, requiring significantly more energy to break. |
| Solubility | Insoluble in water[5]; Soluble in organic solvents (e.g., DCM, Ethyl Acetate). | Water-soluble.[6] | The ionic nature of the ammonium salt allows for favorable interactions with polar protic solvents like water, a critical advantage for certain reaction setups and pharmaceutical formulations.[6][7][8] |
| Stability & Shelf-Life | Prone to degradation; light-sensitive.[4] | Generally more stable, less sensitive to light and oxidation.[6][8] | The lone pair on the amino group of the free base is susceptible to oxidation. Protonation in the HCl salt protects this group, enhancing chemical stability and prolonging shelf-life.[6] |
Implications in Synthetic Strategy and Workflow
The choice between the salt and free base directly impacts the design of a synthetic route. While the salt is often the purchased material due to its stability, the free base is the required nucleophile for key bond-forming reactions, such as acylation.
Reactivity: The Protected Nucleophile vs. The Active Nucleophile
The primary amino group of the thiazole ring is the key reactive site for building the side chains of cephalosporin antibiotics.
-
Hydrochloride Salt: The amino group is protonated (-NH₃⁺). This positive charge effectively quenches its nucleophilicity. It will not react with electrophiles like acyl chlorides or activated carboxylic acids. This form can be seen as a "protected" version of the amine.
-
Free Base: The amino group (-NH₂) possesses a lone pair of electrons, making it a potent nucleophile ready to attack electrophilic centers.
This difference in reactivity is the central consideration for the synthetic chemist. If starting with the hydrochloride salt, a neutralization step is mandatory to "liberate" the free base before the desired reaction can proceed.
Handling and Dosing
From a practical standpoint, the hydrochloride salt is often preferred for initial handling:
-
Stability: It is a more robust, free-flowing solid, less prone to discoloration or degradation upon exposure to air and light.[4][6]
-
Hygroscopicity: While salts can be hygroscopic, the crystalline nature of the HCl salt often makes it less so than the potentially amorphous or waxy free base, simplifying accurate weighing.
Experimental Protocols: Liberating the Free Base
The most common workflow involves purchasing the stable hydrochloride salt and generating the reactive free base in situ or in a preliminary step.
Protocol: In Situ Neutralization for Acylation Reactions
This protocol describes the common procedure for acylating the aminothiazole moiety, starting from the hydrochloride salt, a key step in the synthesis of many cephalosporin side chains.
Objective: To acylate Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with an activated carboxylic acid (e.g., an acyl chloride or a 2-mercaptobenzothiazolyl ester) by first neutralizing the hydrochloride salt.
Materials:
-
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
-
Acylating agent (e.g., 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry, inerted reaction vessel, add Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (1.0 eq) and the chosen anhydrous solvent (e.g., THF).
-
Suspension & Cooling: Stir the mixture to form a suspension. Cool the vessel to 0-5 °C using an ice bath. Causality: This cooling step is crucial to manage the exothermicity of the subsequent neutralization and acylation reactions, minimizing side product formation.
-
Neutralization: Slowly add a tertiary amine base such as Triethylamine (1.0-1.1 eq) dropwise to the suspension.[9] The mixture may become more homogeneous as the free base, which has better solubility in organic solvents, is formed. Stir for 15-30 minutes at 0-5 °C. Self-Validation: The dissolution of the solid is a good visual indicator of successful neutralization. The formation of triethylammonium chloride, a white precipitate, may also be observed.
-
Acylation: Dissolve the acylating agent (1.0 eq) in a minimal amount of the reaction solvent and add it slowly to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.
-
Work-up & Purification: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The triethylammonium chloride salt is water-soluble and can be removed by an aqueous wash during extraction.[10] The organic layer is then dried, concentrated, and the product is purified, typically by recrystallization or column chromatography.
Authoritative Recommendations
-
For Storage and Formulation: The hydrochloride salt is unequivocally the superior choice. Its enhanced stability against oxidation and light, coupled with its crystalline nature, ensures a longer shelf-life and easier handling.[6][8] For aqueous formulations, its water solubility is a significant advantage.[7]
-
For Organic Synthesis: While the hydrochloride salt is the recommended starting material to have on the shelf, the free base is the necessary reactive form. The most efficient and common industrial practice is to generate the free base in situ from the salt immediately before its use in a reaction. This approach leverages the stability of the salt for storage and the required reactivity of the free base for synthesis without needing to isolate the less stable intermediate.
-
Control is Key: When neutralizing the hydrochloride salt, the choice of base is critical. Weak, non-nucleophilic bases like sodium bicarbonate or tertiary amines (TEA, DIPEA) are preferred.[11][12] The use of strong bases like hydroxides should be approached with caution as they can promote hydrolysis of the ethyl ester functionality. The reaction temperature should be carefully controlled to prevent side reactions.
By understanding the distinct chemical personalities of the hydrochloride salt and its free base, researchers can design more robust, reproducible, and efficient synthetic processes, ultimately accelerating drug discovery and development timelines.
References
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1983). U.S. Patent No. 4,391,979. U.S. Patent and Trademark Office.
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
- Orchid Chemicals and Pharmaceuticals Ltd. (2004). Process for the preparation of cephalosporin antibiotics. WIPO Patent Application WO/2004/037833.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
- Nalco Chemical Company. (1994). Neutralizing amines with low salt precipitation potential. European Patent No. EP0600606A1.
-
Chemistry Stack Exchange. (2012). Why are solid phase organics often conjugated to HCl?. Retrieved from [Link]
-
Numata, M., et al. (1979). Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]. Journal of Antibiotics. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
-
Cefixime Synthesis Intermediates. (n.d.). Understanding Cefixime Synthesis. Retrieved from [Link]
- Bristol-Myers Squibb Company. (1991). A process for synthesizing cephalosporin compounds. European Patent No. EP0453924A1.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2004037833A1 - Process for the preparation of cephalosporin antibiotics - Google Patents [patents.google.com]
- 10. EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride as a Cephalosporin Precursor
Introduction
Third and fourth-generation cephalosporin antibiotics represent a cornerstone in the management of bacterial infections, largely owing to their broad spectrum of activity and enhanced stability against β-lactamases. A key structural feature responsible for these desirable properties is the C-7 acylamino side chain, frequently incorporating a 2-aminothiazole moiety.[1] The synthesis of this critical side chain often relies on versatile precursors, among which Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride has emerged as a compound of significant industrial interest.
This guide provides a comprehensive comparison of the efficacy of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride as a precursor for cephalosporin side chains. We will delve into the prevalent synthetic routes, compare its performance with alternative precursors using available experimental data, and provide detailed protocols for its synthesis and subsequent application. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of advanced cephalosporin analogues.
The Role of the 2-Aminothiazole Moiety
The 2-aminothiazole ring is a vital pharmacophore in numerous third and fourth-generation cephalosporins, including widely used drugs like Cefotaxime and Ceftriaxone. Its presence in the C-7 side chain is crucial for potent antibacterial activity, particularly against Gram-negative bacteria. The specific stereochemistry and substituents on the thiazole ring and the adjacent oxime group profoundly influence the antibiotic's spectrum of activity and resistance to enzymatic degradation by β-lactamases.[1]
Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride: A Comparative Analysis
The industrial production of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride and its analogues is predominantly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of a β-haloketone or β-halo-β-ketoester with a thiourea derivative.
The Conventional Hantzsch Synthesis Route
The most established method for synthesizing the title compound involves the reaction of ethyl 2-chloro-3-oxobutanoate (also known as ethyl 4-chloroacetoacetate) with thiourea .[2] This reaction proceeds via a cyclocondensation mechanism to form the thiazole ring.
Caption: Conventional Hantzsch synthesis of the target precursor.
This method is widely employed due to the ready availability of the starting materials. Reported yields for this and closely related syntheses are generally in the range of 70-85% .[3] A notable advantage of this route is its scalability and well-documented reaction conditions.
Experimental Protocol: Conventional Hantzsch Synthesis
This protocol is adapted from established literature procedures for the synthesis of related aminothiazole acetic acid derivatives and serves as a representative example.[2]
-
Reaction Setup: In a well-ventilated fume hood, suspend thiourea (1 equivalent) in a suitable solvent such as ethanol or water.
-
Addition of β-ketoester: Cool the suspension to 0-5 °C using an ice bath. Slowly add ethyl 2-chloro-3-oxobutanoate (1 equivalent) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the free base: Upon completion, the reaction mixture is often neutralized with a base (e.g., sodium carbonate solution) to a pH of 7-8. The precipitated solid, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, is collected by filtration, washed with cold water, and dried.
-
Formation of the hydrochloride salt: To prepare the hydrochloride salt, the isolated free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Alternative Precursors and "Green" Synthetic Approaches
While the conventional route is effective, concerns regarding the use of halogenated starting materials and the generation of by-products have prompted research into alternative and more environmentally benign synthetic strategies.
1. One-Pot Synthesis from Ethyl Acetoacetate
A more streamlined approach involves a one-pot synthesis starting from ethyl acetoacetate , which is first halogenated in situ followed by condensation with thiourea. This method avoids the isolation of the potentially unstable halogenated intermediate.
Caption: One-pot synthesis from ethyl acetoacetate.
This approach offers improved operational efficiency and can lead to high yields, with some reports indicating yields in the range of 79-90% under optimized, "green" conditions, for example, using a reusable catalyst in an aqueous medium.[4]
2. Synthesis from Ethyl Bromopyruvate
Another alternative involves the use of ethyl bromopyruvate . While structurally different from ethyl 2-chloro-3-oxobutanoate, it can also undergo condensation with thiourea to form a thiazole ring. However, this route leads to the formation of ethyl 2-aminothiazole-4-carboxylate, a different isomer, and is therefore not a direct precursor for the title compound but for a related series of cephalosporin side chains.
3. Synthesis from Dithiocarbamates
More advanced and "greener" methods explore the use of dithiocarbamates as precursors. These routes can offer high yields and avoid the use of harsh halogenating agents. However, they often involve more complex starting materials and multiple steps, which may impact their cost-effectiveness on an industrial scale.
Comparative Data Summary
| Synthetic Route | Key Precursors | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Conventional Hantzsch | Ethyl 2-chloro-3-oxobutanoate, Thiourea | 70 - 85[3] | >98 (typical for industrial grade) | Well-established, scalable, readily available starting materials | Use of halogenated precursor, potential for by-products |
| One-Pot "Green" Synthesis | Ethyl acetoacetate, Halogenating agent, Thiourea | 79 - 90[4] | High (catalyst dependent) | Higher yields, improved process efficiency, reduced waste | May require specialized catalysts, optimization of conditions |
| Alternative Precursors | e.g., Ethyl bromopyruvate, 2-Arylthiazole-4-carbaldehydes | 52 - 68 (for related compounds)[5] | Variable | Avoids specific halogenated ketoesters, potential for diverse analogues | Lower reported yields for direct analogues, may lead to different isomers |
Cost-Effectiveness Analysis
A precise cost comparison is challenging due to fluctuating market prices of chemical reagents. However, a qualitative analysis can be made based on the complexity of the starting materials and the number of synthetic steps.
-
Thiourea: This is a commodity chemical with a relatively low cost, typically in the range of $1.50 - $3.00 per kilogram for industrial grades.[6][7][8]
-
Ethyl 2-chloro-3-oxobutanoate: As a halogenated β-ketoester, it is a more specialized reagent than thiourea and will have a higher cost.
-
Ethyl Acetoacetate: This is a common and relatively inexpensive starting material for the one-pot synthesis. The overall cost of this route will be significantly influenced by the price of the halogenating agent and any catalyst used.
-
Alternative Precursors: The cost of alternative precursors like ethyl bromopyruvate and dithiocarbamates can vary widely depending on their commercial availability and synthesis complexity.
In general, the conventional Hantzsch route and the one-pot synthesis from ethyl acetoacetate are likely to be the most cost-effective for large-scale industrial production due to the use of readily available and lower-cost starting materials.
Conclusion and Future Outlook
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride remains a highly effective and industrially relevant precursor for the synthesis of advanced cephalosporin side chains. The conventional Hantzsch synthesis using ethyl 2-chloro-3-oxobutanoate and thiourea is a robust and well-understood method, consistently providing good yields.
However, the trend towards greener and more efficient chemical processes is driving the adoption of one-pot syntheses. These methods, starting from less hazardous materials like ethyl acetoacetate, not only offer the potential for higher yields but also align with the principles of sustainable chemistry by reducing waste and improving process safety.
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, cost, available equipment, and environmental considerations. While the conventional method remains a reliable workhorse, the exploration and optimization of greener alternatives will undoubtedly shape the future of cephalosporin synthesis. The continued development of novel catalysts and flow chemistry processes is expected to further enhance the efficiency and sustainability of producing this vital cephalosporin precursor.
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. Available at: [Link]
-
Bouherrou, A., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(15), 2753. Available at: [Link]
-
Campagna, J. D., Bond, M. C., Schabel, M. C., & WAKEFIELD, D. B. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy, 7(3), 129. Available at: [Link]
-
Justdial. (n.d.). Thiourea Price Starting From Rs 100/Kg. Retrieved from [Link]
-
Kumar, V., & Mahajan, M. P. (2014). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Journal of Chemical Sciences, 126(5), 1509-1516. Available at: [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. Retrieved from [Link]
-
Singh, P. P., & Kumar, A. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-protocol, 11(10), e4021. Available at: [Link]
-
Tradeindia. (n.d.). Thiourea Latest Price. Retrieved from [Link]
- U.S. Patent No. 4,391,979. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
-
Wikipedia. (n.d.). Xylazine. Retrieved from [Link]
- WO Patent No. 2011029596A1. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.
- CN Patent No. 106699681A. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). Google Patents.
-
Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458. Available at: [Link]
-
Hmood, K. S., & Elias, A. N. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. Iraqi Journal of Pharmaceutical Sciences, 23(2), 75-88. Available at: [Link]
-
Popiolek, L., & Kosikowska, U. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(11), 3195. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Thiourea. Retrieved from [Link]
- U.S. Patent No. 4,391,979. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
-
Al-Omair, M. A., El-Gazzar, A. R. A., & El-Hiti, G. A. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Molecules, 26(4), 1045. Available at: [Link]
-
Yurttas, L., et al. (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 347-362. Available at: [Link]
-
Tradeindia. (n.d.). Thiourea Latest Price. Retrieved from [Link]
Sources
- 1. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Thiourea, 1 kg, CAS No. 62-56-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 7. Thiourea Latest Price | 62Latest Price | 56Latest Price | 6 Manufacturers & Suppliers [tradeindia.com]
- 8. justdial.com [justdial.com]
A Senior Application Scientist's Guide to Purity Analysis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of key intermediates, such as Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of this critical building block from various (hypothetical) commercial suppliers, supported by detailed experimental data and protocols. Our goal is to empower you to make informed decisions when sourcing this vital compound for your research and development endeavors.
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly cephalosporin antibiotics.[1] Its structural integrity and purity are therefore of utmost importance. Impurities introduced at this early stage can lead to side reactions, the formation of difficult-to-remove related substances, and potential downstream manufacturing challenges. This guide will walk you through a rigorous analytical workflow to assess and compare the purity of this compound from different sources.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Determination
A single analytical technique is rarely sufficient to provide a comprehensive purity profile. To ensure the highest level of confidence in our assessment, we employ a trio of orthogonal analytical methods: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.
This multi-faceted approach creates a self-validating system. While HPLC provides precise quantification of the main component and its impurities, NMR offers invaluable structural insights, and MS confirms the identity of the compound and its fragments.
Caption: A flowchart illustrating the comprehensive analytical workflow for the purity comparison of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
In the Lab: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for your own internal assessments.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
Rationale: HPLC is the gold standard for determining the purity of small molecules due to its high resolution and sensitivity. A gradient elution method is employed to ensure the separation of the main peak from any potential impurities, which may have different polarities. UV detection is suitable for this compound due to the presence of a chromophore in the thiazole ring.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5-95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a certified reference standard of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solutions: Prepare samples from each supplier at the same concentration as the standard solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR will confirm the presence and connectivity of protons, while ¹³C NMR will provide information about the carbon framework. Any significant deviation from the expected spectra can indicate the presence of impurities or a different molecular structure. Quantitative NMR (qNMR) can also be used for purity assessment by comparing the integral of the analyte signal to that of a certified internal standard.[2][3][4][5]
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) in ppm: ~1.2 (t, 3H, -CH₃ of ethyl), ~3.6 (s, 2H, -CH₂-), ~4.1 (q, 2H, -O-CH₂- of ethyl), ~6.5 (s, 1H, thiazole ring proton), ~7.1 (s, 2H, -NH₂). The hydrochloride salt may cause broadening and a downfield shift of the amine and thiazole protons.
-
-
¹³C NMR:
-
Acquire a standard carbon spectrum with proton decoupling.
-
Expected chemical shifts (δ) in ppm: ~14 (-CH₃), ~35 (-CH₂-), ~61 (-O-CH₂-), ~105 (C5 of thiazole), ~145 (C4 of thiazole), ~168 (C2 of thiazole), ~170 (C=O).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
Rationale: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and identifying the molecular weights of any impurities.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Method: Utilize the same HPLC method as described above.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Scan a mass range of m/z 50-500.
-
Expected Mass: The free base has a molecular formula of C₇H₁₀N₂O₂S and a monoisotopic mass of approximately 186.05 g/mol .[6] The protonated molecule [M+H]⁺ will be observed at m/z ~187.06. The hydrochloride salt has a molecular weight of approximately 222.69 g/mol .
Comparative Analysis: Interpreting the Data
To illustrate the application of these methods, we present hypothetical data from three different suppliers (A, B, and C).
Table 1: HPLC Purity Assay Results
| Supplier | Retention Time (min) | Purity by Area % | Major Impurity (RT, Area %) |
| Supplier A | 12.5 | 99.8% | 10.2 min, 0.15% |
| Supplier B | 12.5 | 98.5% | 10.2 min, 0.8% |
| Supplier C | 12.5 | 99.2% | 14.1 min, 0.5% |
| Reference Standard | 12.5 | >99.9% | N/A |
Discussion: Supplier A demonstrates the highest purity by HPLC analysis, with only a minor impurity detected. Supplier B shows a lower purity, with a significant peak corresponding to the same major impurity as Supplier A. Supplier C has a good purity profile but contains a different major impurity that elutes later, suggesting it is less polar than the main compound.
NMR and MS Findings
-
Supplier A: The ¹H and ¹³C NMR spectra were clean and matched the reference standard. The LC-MS analysis showed a strong signal at m/z 187.06, corresponding to the protonated parent compound, with no significant co-eluting impurities.
-
Supplier B: The ¹H NMR spectrum showed small, additional peaks in the aromatic and aliphatic regions. The major impurity at RT 10.2 min was isolated and analyzed by MS, revealing a molecular ion corresponding to 2-amino-4-methylthiazole. This is a known degradation product formed by decarboxylation of the parent compound.[1]
-
Supplier C: The NMR spectra indicated the presence of an unknown impurity. The LC-MS analysis of the impurity at RT 14.1 min showed a molecular ion at m/z 231.08, suggesting the presence of an additional ethyl group, possibly from a side reaction during synthesis.
Conclusion and Recommendations
Based on this comprehensive analysis, Supplier A provides the highest purity Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride. The material is structurally confirmed and contains minimal impurities.
Supplier B 's material contains a significant amount of a known degradation product. While this may be acceptable for some initial screening studies, it is not recommended for late-stage development or GMP synthesis where impurity control is critical.
Supplier C 's product contains an unknown impurity. The presence of unidentified related substances poses a significant risk in drug development and would require further characterization and toxicological assessment.
It is imperative that researchers and drug developers perform their own rigorous quality control on all critical starting materials. The methods outlined in this guide provide a robust framework for such an evaluation, ensuring the quality and consistency of your research and development pipeline. Always request and carefully review the Certificate of Analysis (CoA) from your supplier, but also recognize the value of independent verification.[7]
References
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
-
Ethyl 2-(2-aminothiazol-4-yl)acetate | 53266-94-7. Pharmaffiliates. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]
-
Consistency and Purity - Magnetic Resonance - Oxford Instruments. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. [Link]
-
Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. [Link]
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Consistency and Purity [nmr.oxinst.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
For researchers and professionals in drug development, particularly those engaged in the synthesis of third and fourth-generation cephalosporin antibiotics, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a cornerstone intermediate.[1] Its 2-aminothiazole ring is a critical pharmacophore, integral to the antibacterial activity of these life-saving drugs. However, the pursuit of optimized synthetic routes, improved physicochemical properties, and novel intellectual property necessitates a thorough understanding of viable alternatives to this key building block.
This guide provides an in-depth comparison of strategic alternatives to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride. We will explore isomeric alternatives, bioisosteric replacements, and alternative synthetic methodologies, supported by experimental data and detailed protocols to inform your research and development endeavors.
The Benchmark: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
The industry-standard method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2] In the context of our target molecule, this involves the condensation of a β-halo-α-ketoester with thiourea.
Reaction Mechanism and Workflow
The classical Hantzsch synthesis proceeds via the following steps:
Figure 1: General workflow for the Hantzsch synthesis of the target compound.
Experimental Protocol: Hantzsch Synthesis
Materials:
-
Thiourea
-
Ethyl 4-chloroacetoacetate
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Filter the solid and wash with cold ethanol to obtain the crude product.
-
For purification and conversion to the hydrochloride salt, the crude product can be suspended in a suitable solvent and treated with a solution of HCl.
Expected Yield: Yields for this reaction are typically in the range of 70-85%, depending on the specific conditions and purification methods employed.[3]
Isomeric Alternatives: The Case of 2-Aminothiazole-5-acetic Acid Derivatives
A logical first consideration for an alternative is the positional isomer, where the acetic acid moiety is at the 5-position of the 2-aminothiazole ring. While structurally similar, the synthetic accessibility and resulting biological activity of the final cephalosporin can differ.
Synthesis of Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate
The synthesis of the 5-substituted isomer often requires a different synthetic strategy, as the Hantzsch synthesis with readily available starting materials typically favors the 4-substituted product. One common approach involves building the thiazole ring from a starting material that already contains the C5-substituent precursor.
Figure 2: A synthetic approach to 2-aminothiazole-5-acetic acid esters.
Experimental Protocol: Synthesis of 2-Amino-thiazole-5-carboxylic Acid Phenylamides[4]
While a direct protocol for the ethyl acetate was not found, a representative synthesis for a related 5-substituted derivative is presented below, which can be adapted.
Materials:
-
3-Ethoxy-N-arylpropenamides
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Solvent (e.g., THF)
Procedure:
-
Synthesize 3-Ethoxy-N-arylpropenamides by nucleophilic substitution of a suitable aniline onto 3-ethoxyacryloyl chloride.
-
React the enone with N-bromosuccinimide (NBS) to generate an α-bromo intermediate.
-
Couple the brominated intermediate with thiourea to form the 2-aminothiazole ring.
Comparative Analysis: 4- vs. 5-Substituted Isomers
| Feature | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate |
| Synthetic Accessibility | High, via the well-established Hantzsch synthesis. | More complex, often requiring multi-step synthesis of precursors. |
| Starting Materials | Readily available ethyl 4-chloroacetoacetate and thiourea. | Requires synthesis of specialized starting materials. |
| Potential Yield | Generally high (70-85%). | Variable and dependent on the specific multi-step route. |
| Application in Cephalosporins | Widely used and well-documented. | Less common, potentially leading to novel structures. |
Key Takeaway: While the 5-substituted isomer presents an opportunity for novel chemical entities, its synthesis is generally more complex and less direct than the 4-substituted counterpart, potentially impacting cost and scalability.
Bioisosteric Replacements: Beyond the Thiazole Ring
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. In the context of our target reagent, replacing the 2-aminothiazole ring with other heterocycles can lead to compounds with improved physicochemical properties, metabolic stability, and potentially novel biological activities.
The 2-Aminooxazole Moiety: A Promising Alternative
A prominent bioisostere for the 2-aminothiazole ring is the 2-aminooxazole ring. The replacement of sulfur with oxygen can lead to significant changes in the molecule's properties.
Rationale for Bioisosteric Replacement:
-
Improved Physicochemical Properties: 2-aminooxazoles tend to have lower lipophilicity (ClogP) and higher aqueous solubility compared to their thiazole analogs.[4]
-
Metabolic Stability: The sulfur atom in the thiazole ring can be susceptible to oxidation in vivo. Replacing it with oxygen can lead to a different metabolic profile, potentially improving drug stability.[4]
-
Reduced PAINS Liability: The 2-aminothiazole moiety has been flagged as a potential Pan-Assay Interference Compound (PAINS) in some contexts. The 2-aminooxazole isostere may mitigate this concern.
Comparative Synthesis: 2-Aminothiazole vs. 2-Aminooxazole
The synthesis of 2-aminooxazoles can be more challenging than their thiazole counterparts. The Hantzsch synthesis, which is highly effective for thiazoles using thiourea, is often not directly applicable for oxazoles using urea. Alternative synthetic strategies are therefore required.
A study by Azzali et al. (2020) provides a direct comparison of the synthesis of a series of 2-aminothiazoles and their 2-aminooxazole isosteres.[5] While not specifically for the ethyl acetate derivative, the findings are highly relevant.
Sources
- 1. CN102952083B - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 2. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, a common intermediate in pharmaceutical synthesis. Our commitment to excellence in the laboratory must be matched by our diligence in ensuring environmental and personal safety.
Understanding the Compound: A Risk-Based Approach to Disposal
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is an organic salt that presents a combination of chemical hazards that must be thoroughly understood to ensure its safe disposal. Structurally, it comprises three key features that dictate its reactivity and, consequently, its disposal protocol: an acidic hydrochloride salt, a reactive 2-aminothiazole ring, and an ethyl acetate ester.
The hydrochloride salt renders the compound acidic and corrosive. The 2-aminothiazole moiety, a heterocyclic amine, has a distinct reactivity profile, and the ethyl acetate group is susceptible to hydrolysis, particularly under basic conditions[1][2]. GHS classifications for the closely related compound, 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, identify it as a skin, eye, and respiratory irritant. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the following minimum PPE must be worn:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation. |
| Body Protection | A lab coat, buttoned to its full length. | Provides a barrier against accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Protects against the inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Disposal Pathways: A Decision-Making Framework
The selection of the appropriate disposal method for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride depends on the quantity of waste and the available facilities. The following decision tree provides a logical workflow for determining the correct disposal path.
Caption: Decision workflow for the disposal of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
In-Lab Disposal of Small Quantities: Chemical Neutralization Protocol
For small quantities (typically less than 100 grams) of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, chemical neutralization is a viable and preferred method of disposal. This process aims to neutralize the acidic hydrochloride and hydrolyze the ethyl acetate ester, rendering the resulting solution safe for drain disposal, pending local regulations.
Causality of Procedural Steps:
The hydrochloride salt is acidic and requires neutralization. The 2-aminothiazole ring can exhibit basic properties, but the overall salt is acidic. The ethyl acetate ester will undergo saponification (base-catalyzed hydrolysis) to form ethanol and sodium acetate[1][2][3]. The use of a weak base like sodium bicarbonate is recommended to control the rate of reaction and prevent excessive heat generation.
Step-by-Step Neutralization Protocol:
-
Preparation: In a fume hood, place a beaker of appropriate size in a larger secondary container (e.g., an ice bath) to manage any potential temperature increase.
-
Dilution: Slowly add the Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride to a volume of cold water approximately 10-20 times its own weight, with constant stirring. This dilution helps to dissipate heat generated during neutralization.
-
Neutralization: While continuously stirring the solution, slowly add a 5% aqueous solution of sodium bicarbonate. Effervescence (release of carbon dioxide gas) will be observed. Continue adding the sodium bicarbonate solution portion-wise until the effervescence ceases.
-
pH Monitoring: After the cessation of effervescence, use a calibrated pH meter or pH paper to check the pH of the solution. The target pH should be between 6.0 and 8.0. If the pH is still acidic, continue to add sodium bicarbonate solution dropwise until the target pH is reached.
-
Hydrolysis (Optional but Recommended): To ensure the complete hydrolysis of the ethyl acetate moiety, allow the neutralized solution to stand at room temperature for at least one hour with occasional stirring.
-
Final pH Check and Disposal: Before disposal, re-check the pH of the solution. If it remains within the 6.0-8.0 range, the solution can be flushed down the drain with copious amounts of water, in accordance with local wastewater regulations.
Disposal of Large Quantities: Hazardous Waste Management
For larger quantities of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, or in facilities where in-lab neutralization is not feasible, the compound must be disposed of as hazardous waste through a licensed environmental management company.
Packaging and Labeling for Disposal:
-
Container: Use a chemically compatible, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride," the CAS number (if available), and the approximate quantity. The hazard characteristics (Corrosive, Irritant) should also be clearly indicated.
-
Segregation: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials, particularly strong bases and oxidizing agents.
Disposal Methods for Hazardous Waste:
-
High-Temperature Incineration: This is the most common and effective method for the disposal of organic chemical waste. The compound is combusted at high temperatures (typically >850 °C) in a licensed hazardous waste incinerator.
-
Chemical Transformation: During incineration, the organic molecule is broken down. The carbon and hydrogen will be oxidized to carbon dioxide (CO₂) and water (H₂O). The sulfur will be converted to sulfur oxides (SOₓ), and the nitrogen will form nitrogen oxides (NOₓ)[4]. The chlorine from the hydrochloride will be converted primarily to hydrogen chloride (HCl) gas[5][6][7]. Modern incinerators are equipped with sophisticated flue gas treatment systems (scrubbers) to remove these acidic gases and other pollutants before they are released into the atmosphere. The combustion of chlorinated organic compounds can also lead to the formation of toxic byproducts such as dioxins, which are strictly regulated by the EPA[5][8].
-
-
Hazardous Waste Landfill: In some cases, and depending on the specific waste profile and local regulations, the solidified waste may be disposed of in a specially designed hazardous waste landfill.
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization of Spill Residue: After absorbing the bulk of the material, the spill area should be decontaminated. Use a dilute solution of sodium bicarbonate to neutralize any remaining acidic residue.
-
Collection and Disposal: Carefully collect the absorbent material and any contaminated debris into a clearly labeled hazardous waste container for disposal through a licensed waste management company.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary federal regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[9]. The Occupational Safety and Health Administration (OSHA) provides guidelines for worker safety during the handling of hazardous materials[10]. It is the responsibility of the waste generator to ensure that all disposal practices are in full compliance with these regulations.
References
-
Occupational Safety and Health Administration (OSHA). Hydrogen Chloride. [Link]
-
DSpace@MIT. The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]
-
Kinetics of Hydrolysis of Ethyl Acetate. [Link]
-
National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Occupational Safety and Health Administration (OSHA). Hydrogen Chloride in Workplace Atmospheres. [Link]
-
U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]
-
AKJournals. Chlorinated organic compounds evolved during the combustion of blends of refuse-derived fuels and coals. [Link]
-
Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. [Link]
-
SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. [Link]
-
U.S. Environmental Protection Agency (EPA). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]
-
Centers for Disease Control and Prevention. Hydrogen chloride - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
MDPI. Combustion Utilization of High-Chlorine Coal: Current Status and Future Prospects. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
DergiPark. Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]
-
The University of Texas at Austin Environmental Health and Safety. EPA Hazardous Waste Codes. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrochloric acid. [Link]
-
PubMed Central. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]
-
Pro-Lehrsysteme. Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. sfu.ca [sfu.ca]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 5. The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants [dspace.mit.edu]
- 6. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. epa.gov [epa.gov]
- 10. HYDROGEN CHLORIDE | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
This guide provides essential, field-proven guidance for the safe handling of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (CAS No: 76629-17-9). As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of every individual in the laboratory. This document moves beyond mere compliance, offering a framework for building a culture of safety grounded in scientific rationale. The toxicological properties of this compound have not been fully investigated, a critical fact that mandates a conservative and rigorous approach to personal protection.
Hazard Profile: Understanding the "Why" Behind the Protocol
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks posed by the compound. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a solid, typically a powder, which presents a primary risk of airborne particulate generation during handling.
Based on available Safety Data Sheets (SDS), the established hazards are significant and direct:
-
Causes serious eye irritation (H319) : Direct contact with the eyes can lead to inflammation, redness, pain, and potentially severe damage.[1]
-
Causes skin irritation (H315) : Contact with the skin can result in itching, scaling, or redness.[1]
-
May cause respiratory irritation (H335) : Inhalation of the dust can irritate the lungs and respiratory system.[1]
The causality is clear: the physical form (powder) and the inherent chemical properties (irritant) dictate that our primary safety goal is to establish a complete barrier between the compound and the operator. Every subsequent procedural step is designed to maintain the integrity of this barrier.
The Core PPE Ensemble: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system. The following table outlines the minimum required PPE for handling this compound, with the rationale explained.
| Protection Area | Required PPE | Specification & Rationale |
| Eye / Face | Chemical Safety Goggles | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] Standard safety glasses are insufficient as they do not protect against splashes or fine dust entering from the sides or top. Goggles provide a full seal, which is critical when handling powders that can easily become airborne. |
| Hand | Chemical-Resistant Gloves (Nitrile) | Powder-free nitrile gloves provide good resistance against chemical splashes and are puncture-resistant.[3] Double-gloving is mandatory for all handling procedures to provide a secondary barrier in case the outer glove is compromised.[4] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[4] |
| Body | Long-Sleeved Laboratory Coat | A properly fastened lab coat made of cotton or a poly-cotton blend is the minimum requirement to protect skin and personal clothing from minor spills and dust.[5] For procedures with a higher risk of contamination, disposable, back-closing gowns with knit cuffs are recommended.[4] |
| Respiratory | NIOSH-Approved Respirator (N95 or higher) | This is not optional; it is a critical control. All handling of the solid compound (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a ventilated balance enclosure to control dust at the source.[6] If such engineering controls are unavailable or during a significant spill, a minimum of an N95-rated respirator is required to prevent inhalation of irritating particulates.[7] |
Operational Protocols: A Self-Validating Workflow
The effectiveness of PPE is entirely dependent on its correct use. The following protocols for donning, doffing, and emergency response are designed as a self-validating system to prevent cross-contamination.
Experimental Protocol: Safe Handling Workflow
-
Preparation & Donning PPE:
-
Designate a specific area for donning PPE, separate from the immediate workspace.
-
Inspect all PPE for defects (e.g., tears in gloves, cracks in goggles).
-
Don PPE in the following order: lab coat, inner gloves, respirator (if required), safety goggles, outer gloves (pulled over the cuffs of the lab coat). This sequence ensures that the most contaminated items (outer gloves) can be removed without touching cleaner surfaces.
-
-
Handling the Compound:
-
Decontamination & Doffing PPE:
-
Before leaving the immediate work area, wipe down outer gloves with a damp towel to remove gross contamination.
-
Doff PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. The sequence is: outer gloves, lab coat (turn inside out as it's removed), safety goggles, inner gloves, respirator.
-
Dispose of all single-use PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
-
Emergency Protocol: Chemical Spill Response
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to take.
Caption: Workflow for a safe and systematic response to a chemical spill.
Disposal Plan: Completing the Safety Lifecycle
All materials contaminated with Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, including used PPE, empty containers, and cleanup materials, must be treated as hazardous waste.
-
Segregation: Use a dedicated, clearly labeled, and sealed container for all waste associated with this compound.
-
Regulatory Compliance: Chemical waste generators are required to classify waste according to federal and local regulations, such as the US EPA guidelines in 40 CFR 261.3.[1]
-
Professional Disposal: Never dispose of this chemical or its contaminated materials in standard trash or down the drain.[1] Arrange for pickup and disposal by a licensed professional waste disposal service.[8]
By integrating this rigorous approach to personal protection into your daily operations, you build a resilient safety culture that protects not only you but your entire team.
References
-
Capot Chemical Co., Ltd. (2016). MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. Retrieved from Capot Chemical website. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from Cole-Parmer website. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from Carl ROTH website. [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from PubChem website. [Link]
-
LookChem. (n.d.). ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE. Retrieved from LookChem website. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from GERPAC website. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from Provista website. [Link]
-
University of California, Merced. (n.d.). Choosing The Correct PPE. Retrieved from UC Merced Environmental Health & Safety website. [Link]
-
The University of Edinburgh. (2024). Personal Protective Equipment. Retrieved from The University of Edinburgh Health & Safety website. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. echemi.com [echemi.com]
- 7. gerpac.eu [gerpac.eu]
- 8. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
